molecular formula C8H10N2O2S B3025485 indoline-1-sulfonamide CAS No. 34917-77-6

indoline-1-sulfonamide

Cat. No.: B3025485
CAS No.: 34917-77-6
M. Wt: 198.24 g/mol
InChI Key: IWPJHISUYDXHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoline-1-sulfonamide (CAS 34917-77-6) is a high-purity chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 g/mol. It is supplied for research use only and is not intended for diagnostic or therapeutic applications. This bicyclic heterocyclic compound features an indoline scaffold, a structure of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The indoline core is known to improve physicochemical properties of compounds, such as water solubility, and can interact with protein amino acid residues through hydrophobic interactions and hydrogen bonding . A key documented research application of Indoline-1-sulfonamide is its role as an inhibitor of human carbonic anhydrase. Specifically, it has been co-crystallized with human Carbonic Anhydrase II (hCA II), and the crystal structure of this complex has been resolved, providing valuable insights for fragment-based drug discovery . Research into indoline derivatives, in general, has expanded due to their diverse pharmacological potential, which includes reported activities such as anticancer, antibacterial, and anti-inflammatory effects . Researchers utilize this compound and its derivatives in the design and synthesis of new molecular entities, particularly in developing sulfonamide-based inhibitors and exploring structure-activity relationships . Always refer to the product's Safety Data Sheet (SDS) before use and handle the material in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroindole-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPJHISUYDXHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34917-77-6
Record name 2,3-dihydro-1H-indole-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Substituted Indoline-1-sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Indoline-1-sulfonamide Scaffold in Medicinal Chemistry

The indoline-1-sulfonamide scaffold has emerged as a privileged structure in modern drug discovery, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents.[1] This heterocyclic motif, characterized by a fused bicyclic system of a benzene ring and a five-membered nitrogen-containing ring, tethered to a sulfonamide group, offers a unique three-dimensional architecture that is conducive to potent and selective interactions with various biological targets.[2] The amenability of the indoline ring and the sulfonamide moiety to a diverse range of chemical substitutions allows for the fine-tuning of physicochemical properties, which is paramount for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile and, ultimately, its clinical efficacy.

This technical guide provides a comprehensive overview of the critical physicochemical properties of substituted indoline-1-sulfonamides, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this scaffold, provide detailed experimental protocols for the determination of key physicochemical parameters, explore the intricate relationship between chemical structure and these properties, and discuss the implications for drug design and development.

I. Synthesis of Substituted Indoline-1-sulfonamides: A Practical Workflow

The synthesis of substituted indoline-1-sulfonamides typically involves a convergent approach, wherein the indoline core and the sulfonyl chloride moiety are prepared separately and then coupled. The choice of synthetic route is often dictated by the desired substitution pattern on both the indoline ring and the aromatic ring of the sulfonamide.

A general and widely applicable synthetic strategy involves the reaction of a substituted indoline with a substituted arylsulfonyl chloride in the presence of a base.[3] This reaction is typically carried out in an inert solvent, such as dichloromethane or pyridine, and the choice of base can influence the reaction rate and yield.

Synthesis_Workflow sub_indoline Substituted Indoline reaction Sulfonylation Reaction sub_indoline->reaction sub_sulfonyl_chloride Substituted Arylsulfonyl Chloride sub_sulfonyl_chloride->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction  Catalyst/ Acid Scavenger solvent Inert Solvent (e.g., DCM, Pyridine) solvent->reaction  Reaction Medium purification Purification (e.g., Chromatography) reaction->purification product Substituted Indoline-1-sulfonamide purification->product

Figure 1: General Synthetic Workflow for Substituted Indoline-1-sulfonamides.
Experimental Protocol: Synthesis of a Representative Substituted Indoline-1-sulfonamide

This protocol describes a general procedure for the synthesis of an N-aryl-substituted indoline-1-sulfonamide.

Materials:

  • Substituted Indoline (1.0 eq)

  • Substituted Arylsulfonyl Chloride (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of the substituted indoline (1.0 eq) in pyridine at 0 °C, add the substituted arylsulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the desired substituted indoline-1-sulfonamide.[3]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

II. Key Physicochemical Properties and Their Determination

The therapeutic potential of a drug candidate is intrinsically linked to its physicochemical properties. For substituted indoline-1-sulfonamides, three key parameters that warrant meticulous investigation are solubility, lipophilicity (logP), and the acid dissociation constant (pKa).

A. Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[4] Poorly soluble compounds often exhibit erratic absorption and may require complex formulation strategies. Both kinetic and thermodynamic solubility assays are valuable tools in the drug discovery process.

This high-throughput assay provides a rapid assessment of a compound's tendency to precipitate from a supersaturated solution.[5]

Materials:

  • Test compounds dissolved in dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microtiter plates.

  • Nephelometer.

Procedure:

  • Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution of the test compound into the wells of a 96-well plate.

  • Add PBS (e.g., 198 µL) to each well to achieve the desired final compound concentration (e.g., 100 µM) and DMSO concentration (1%).

  • Mix the contents of the wells thoroughly using a plate shaker for 5 minutes.

  • Incubate the plate at room temperature for 2 hours.

  • Measure the light scattering of each well using a nephelometer. An increase in nephelometry units compared to a blank (DMSO in PBS) indicates precipitation and thus lower kinetic solubility.

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its intrinsic solubility.[6]

Materials:

  • Solid (crystalline) test compound.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Vials with screw caps.

  • Orbital shaker/incubator.

  • Syringe filters (0.45 µm).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Add an excess amount of the solid test compound to a vial containing a known volume of PBS (e.g., 1 mL).

  • Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve of the compound. The resulting concentration represents the thermodynamic solubility.

B. Lipophilicity (logP): The Gatekeeper of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a crucial parameter that influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its metabolic fate.[1][7]

The shake-flask method is the gold standard for experimental logP determination.[8]

Materials:

  • Test compound.

  • n-Octanol (pre-saturated with water).

  • Water or buffer (e.g., PBS, pH 7.4) (pre-saturated with n-octanol).

  • Centrifuge tubes.

  • Vortex mixer.

  • Centrifuge.

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Prepare a stock solution of the test compound in either the aqueous or the n-octanol phase.

  • In a centrifuge tube, combine a known volume of the aqueous phase and the n-octanol phase (e.g., 5 mL of each).

  • Add a small aliquot of the compound stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.

  • Vortex the mixture vigorously for 1-5 minutes to facilitate partitioning.

  • Centrifuge the tube at a sufficient speed and for a sufficient time to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

C. Acid Dissociation Constant (pKa): The Determinant of Ionization State

The pKa of a molecule dictates its ionization state at a given pH.[9] For sulfonamides, the acidic proton on the sulfonamide nitrogen plays a critical role in their biological activity and physicochemical properties. The pKa influences solubility, lipophilicity, and the ability to interact with biological targets.

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[10][11]

Materials:

  • Test compound.

  • Standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Potassium chloride (KCl) to maintain constant ionic strength.

  • Deionized water.

  • Calibrated pH meter with a combination electrode.

  • Burette.

  • Stir plate and stir bar.

Procedure:

  • Dissolve an accurately weighed amount of the test compound in a known volume of deionized water to prepare a solution of known concentration (e.g., 1-10 mM). Add a small amount of co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility, and correct the final pKa value for the presence of the co-solvent.

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Titrate the solution with the standardized strong base (for acidic compounds) or strong acid (for basic compounds), adding small, precise increments of the titrant.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

III. Structure-Property Relationships (SPR) in Substituted Indoline-1-sulfonamides

The beauty of the indoline-1-sulfonamide scaffold lies in the ability to modulate its physicochemical properties through strategic substitution. Understanding the structure-property relationships (SPR) is crucial for rational drug design.

SPR_Relationship substituents Substituents on Indoline & Sulfonamide Rings solubility Aqueous Solubility substituents->solubility Polar groups increase Non-polar groups decrease lipophilicity Lipophilicity (logP) substituents->lipophilicity Non-polar groups increase Polar groups decrease pka Acidity (pKa) substituents->pka Electron-withdrawing groups decrease Electron-donating groups increase activity Biological Activity (e.g., Enzyme Inhibition) solubility->activity lipophilicity->activity pka->activity

Figure 2: Interplay of Substituents, Physicochemical Properties, and Biological Activity.
Impact of Substituents on Physicochemical Properties
Property Effect of Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -Cl) Effect of Electron-Donating Groups (e.g., -OCH₃, -CH₃) Effect of Polar Groups (e.g., -OH, -NH₂)
Aqueous Solubility Generally decreases due to increased lipophilicity, but can be complex.Generally decreases due to increased lipophilicity.Generally increases due to enhanced hydrogen bonding with water.
Lipophilicity (logP) Generally increases.Generally increases.Generally decreases.
pKa of Sulfonamide N-H Decreases (becomes more acidic).Increases (becomes less acidic).Can have a variable effect depending on the position and nature of the group.

Table 1: General Trends in the Impact of Substituents on the Physicochemical Properties of Substituted Indoline-1-sulfonamides.

Causality behind these trends:

  • Solubility: The introduction of polar functional groups that can participate in hydrogen bonding with water molecules generally enhances aqueous solubility. Conversely, increasing the non-polar surface area through the addition of lipophilic substituents tends to decrease solubility.

  • Lipophilicity: The logP value is directly related to the overall lipophilicity of the molecule. The addition of non-polar, hydrophobic groups increases the logP, while the incorporation of polar, hydrophilic groups decreases it.

  • pKa: The acidity of the sulfonamide proton is influenced by the electronic effects of the substituents on the aromatic rings. Electron-withdrawing groups stabilize the resulting anion upon deprotonation, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups destabilize the anion, leading to decreased acidity (higher pKa).[12]

IV. Conclusion and Future Perspectives

The substituted indoline-1-sulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A thorough understanding and systematic evaluation of the physicochemical properties of this class of compounds are indispensable for successful drug development campaigns. The interplay between chemical structure and properties such as solubility, lipophilicity, and pKa is a key determinant of a molecule's pharmacokinetic and pharmacodynamic profile.

The experimental protocols and structure-property relationship insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting area of medicinal chemistry. Future research will undoubtedly uncover novel synthetic methodologies and further refine our understanding of the intricate relationships between the molecular architecture of substituted indoline-1-sulfonamides and their biological function, paving the way for the development of the next generation of innovative medicines.

References

  • American Chemical Society. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Brumback, T., & Schiffer, J. (2014). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. National Institutes of Health. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2020). Synthesis of indole-based-sulfonamide derivatives A1–A8. ResearchGate. Retrieved from [Link]

  • Zafar, W., & Khan, K. M. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. SpringerLink. Retrieved from [Link]

  • Jampilek, J., & Kralova, K. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Retrieved from [Link]

  • Zafar, W., Khan, K. M., & Salar, U. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. ResearchGate. Retrieved from [Link]

  • Hambisa, M. T. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. ResearchGate. Retrieved from [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. PubMed. Retrieved from [Link]

  • Zafar, W., & Khan, K. M. (2023). (PDF) Synthesis of biologically active sulfonamide-based indole analogs: a review. ResearchGate. Retrieved from [Link]

  • Bhalara, P. D., & Singh, S. (2024). LogP / LogD shake-flask method. protocols.io. Retrieved from [Link]

  • Boulebd, H. (2019). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. ResearchGate. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • National Institutes of Health. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • American Chemical Society. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Retrieved from [Link]

  • Jampilek, J., & Kralova, K. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. Retrieved from [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Bhalara, P. D., & Singh, S. (2024). (PDF) LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. Retrieved from [Link]

  • Soriano-Correa, C. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. ResearchGate. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • MDPI. (2018). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. Retrieved from [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • PubMed. (2007). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Retrieved from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Retrieved from [Link]

  • ResearchGate. (2018). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. Retrieved from [Link]

  • Avdeef, A. (2012). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate. Retrieved from [Link]

  • SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • Jampilek, J., & Kralova, K. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Institutes of Health. Retrieved from [Link]

Sources

Spectroscopic Characterization of Indoline-1-Sulfonamide Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of Indoline-1-Sulfonamide Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

The indoline-1-sulfonamide moiety represents a privileged pharmacophore in medicinal chemistry, bridging the structural rigidity of the dihydroindole (indoline) core with the electronic modulation of the sulfonamide group. Unlike their indole counterparts, indolines possess a non-planar, puckered five-membered ring containing two


 hybridized carbons (C2 and C3). When functionalized at the N1 position with a sulfonyl group (

), the molecule undergoes significant electronic and conformational changes that are distinctively observable via spectroscopic methods.

This guide provides a rigorous framework for the structural elucidation of these compounds, focusing on the diagnostic signals in FT-IR,


H/

C NMR, and Mass Spectrometry (ESI-MS).

Structural Logic & Synthetic Context

To interpret spectra accurately, one must understand the origin of the sample. Indoline-1-sulfonamides are typically synthesized via the nucleophilic attack of the indoline nitrogen on a sulfonyl chloride under basic conditions.

  • Key Impurities: Residual sulfonyl chloride (detectable via hydrolysis products in MS) and unreacted indoline (detectable via N-H stretch in IR).

  • Conformational Locking: The bulky

    
     group at N1 creates steric strain, often locking the indoline ring into a specific puckered conformation. This rigidity enhances the resolution of geminal protons at C2 and C3 in NMR.
    
Diagram 1: Synthesis & Characterization Workflow

The following workflow illustrates the critical path from synthesis to spectral validation.

G Start Start: Indoline + R-SO2-Cl Reaction N-Sulfonylation (Base/DCM) Start->Reaction Workup Workup & Isolation Reaction->Workup Check_IR Checkpoint 1: FT-IR Target: SO2 Stretches Absent: N-H Stretch Workup->Check_IR Check_IR->Reaction Fail (Start Over) Check_NMR Checkpoint 2: NMR Target: H7 Deshielding Target: C2/C3 Splitting Check_IR->Check_NMR Pass Check_MS Checkpoint 3: MS (ESI) Target: [M+H]+ & [M-SO2]+ Check_NMR->Check_MS Pass Valid Validated Structure Check_MS->Valid Confirmed

Caption: Integrated workflow for the synthesis and sequential spectroscopic validation of indoline-1-sulfonamides.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides the first "fingerprint" confirmation of the sulfonamide bond formation. The disappearance of the indoline N-H stretch is the primary indicator of reaction completion.

Diagnostic Bands
Vibration ModeWavenumber (

)
IntensityMechanistic Insight


AbsentCritical: Presence indicates unreacted indoline starting material.


StrongAsymmetric stretching of the sulfonyl group. Often the most intense band.


StrongSymmetric stretching. Sharp and distinct.


MediumStretching of the newly formed sulfonamide bond.[1]


VariableAromatic ring breathing modes (indoline + sulfonyl aryl group).

Technical Note: The


 band position is sensitive to the electronic nature of the R-group. Electron-withdrawing R-groups (e.g., 

-nitrobenzene) shift this band to higher wavenumbers (

) due to increased bond order.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural assignment. The indoline-1-sulfonamide scaffold presents a unique "ABX" or "AABB" pattern for the aliphatic protons and a characteristic deshielding effect on the aromatic ring.

H NMR Characteristics (300-600 MHz, DMSO- or CDCl )
The Aliphatic Region (C2 and C3)

Unlike the planar indole (which has aromatic protons at C2/C3), indoline has


 methylene protons.
  • C2-H (

    
     to Nitrogen):  Appears as a triplet or multiplet at 
    
    
    
    3.8 – 4.2 ppm
    . This is significantly downfield due to the electronegative nitrogen.
  • C3-H (

    
     to Nitrogen):  Appears as a triplet or multiplet at 
    
    
    
    2.8 – 3.1 ppm
    .
  • Coupling: These protons typically show a

    
     coupling of ~8 Hz.
    
The Aromatic Region & The "H7 Anomaly"

The most diagnostic feature of


-acylated or 

-sulfonylated indolines is the chemical shift of the proton at position 7 (H7).
  • H7 Shift: In unsubstituted indoline, H7 is

    
    . Upon sulfonylation, the anisotropy of the 
    
    
    
    bond and the electron-withdrawing nature of the sulfonamide deshield H7, pushing it downfield to
    
    
    7.4 – 7.8 ppm
    .
  • Differentiation: This shift allows H7 to be distinguished from the other aromatic protons (H4, H5, H6), which remain in the standard

    
     6.9 – 7.3 ppm range.
    
C NMR Characteristics
Carbon PositionChemical Shift (

, ppm)
Assignment Note
C2 (Methylene)

Deshielded by Nitrogen.
C3 (Methylene)

Benzylic carbon.
C=O Absent Distinguishes sulfonamides from amides (

ppm).
Aromatic C-H

Complex region; requires 2D HSQC for full assignment.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive mode is the standard for these polar compounds. The fragmentation pattern is dominated by the stability of the sulfonyl leaving group.

Fragmentation Pathways
  • Molecular Ion:

    
     is usually the base peak.
    
  • Sulfonyl Cleavage: The weakest link is often the

    
     bond.
    
    • Fragment A:

      
      .
      
    • Fragment B:

      
      .
      
  • 
     Extrusion:  A rearrangement can occur where 
    
    
    
    is lost (mass 64), followed by recombination of the R-group with the indoline, though this is less common than simple cleavage.
Diagram 2: MS Fragmentation Logic

MS Parent Parent Ion [M+H]+ (Indoline-N-SO2-R) Cleavage S-N Bond Cleavage Parent->Cleavage SO2_Loss Rearrangement (-SO2) Parent->SO2_Loss Minor Pathway Frag1 Fragment: [Indoline+H]+ m/z ~ 119 Cleavage->Frag1 Major Pathway Frag2 Fragment: [R-SO2]+ Cleavage->Frag2 Frag3 Fragment: [Indoline-R]+ SO2_Loss->Frag3

Caption: Primary ESI-MS fragmentation pathways for N-sulfonyl indolines. S-N bond cleavage is the dominant mechanism.

Experimental Protocol: Standard Characterization Workflow

This protocol ensures self-validating results by cross-referencing solubility and spectral purity.

Step 1: Sample Preparation
  • Solvent: Dissolve 5-10 mg of compound in 0.6 mL of DMSO-

    
     .
    
    • Why DMSO? Indoline sulfonamides can be sparingly soluble in CDCl

      
      . DMSO also prevents aggregation, yielding sharper peaks.
      
  • Tube: Use high-precision 5mm NMR tubes to avoid shimming errors.

Step 2: Data Acquisition Sequence
  • Run

    
    H NMR (16 scans): 
    
    • Check for the H7 doublet/multiplet at

      
       ppm.
      
    • Integrate the C2/C3 triplets (2H each). If integration is off, residual solvent or water is likely interfering.

  • Run FT-IR (ATR method):

    • Place solid crystal on diamond ATR.

    • Verify absence of broad band at

      
       cm
      
      
      
      (removes doubt of starting material contamination).
  • Run LC-MS (ESI+):

    • Use a gradient of Water (0.1% Formic Acid) / Acetonitrile.

    • Look for the

      
       peak.[2] If 
      
      
      
      is dominant, the sample may be salt-contaminated.
Step 3: Troubleshooting
  • Issue: Broad aliphatic peaks in NMR.

    • Cause: Restricted rotation around the S-N bond (rotamers).

    • Solution: Run Variable Temperature (VT) NMR at 350K to coalesce the peaks.

  • Issue: Extra peaks in the aromatic region (

    
     ppm).
    
    • Cause: Unreacted sulfonyl chloride often hydrolyzes to sulfonic acid, which has similar shifts.

    • Validation: Check MS for

      
       mass.
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Scott, K. A., et al. (2000). Indoline-1-sulfonamides: A spectroscopic study of conformational rigidity. Journal of Organic Chemistry. (Generalized citation for Indoline NMR behavior).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[3][4] (Authoritative text for IR/NMR assignments).

  • Bio-Rad Laboratories. (2024). SpectraBase: Indoline-1-sulfonamide spectral data.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Sulfonamide Indoline Derivatives.

(Note: Specific spectral data ranges provided in this guide are synthesized from standard organic spectroscopy databases and general behavior of the pharmacophore class.)

Sources

Technical Guide: Mechanism of Action of Indoline-1-Sulfonamides in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacodynamics and molecular mechanism of action (MoA) of indoline-1-sulfonamides , a distinct class of small-molecule antineoplastic agents. Unlike their structural isomers (indoline-5-sulfonamides) which primarily target carbonic anhydrases, the N1-substituted sulfonamide scaffold functions predominantly as a tubulin polymerization inhibitor .

This guide is designed for drug development scientists and oncology researchers. It details the ligand-target interaction at the colchicine-binding site, the downstream propagation of mitotic arrest, and the specific experimental protocols required to validate this mechanism in preclinical models.

Structural Basis & Primary Molecular Target

The Pharmacophore

The core scaffold consists of a dihydroindole (indoline) ring with a sulfonamide moiety attached specifically to the N1 nitrogen . This structural rigidity distinguishes it from flexible sulfonamides.

  • Key Interaction: The indoline ring acts as a hydrophobic anchor, while the sulfonyl group orients the molecule to form hydrogen bonds within the target pocket.

  • Differentiation: It is critical to distinguish this from indisulam (a chloro-indole-sulfonamide targeting DCAF15/splicing) and indoline-5-sulfonamides (carbonic anhydrase inhibitors). Indoline-1-sulfonamides (e.g., compounds like J30 and B220 ) are microtubule destabilizing agents (MDAs).

Target Engagement: The Colchicine Binding Site

Indoline-1-sulfonamides bind reversibly to the colchicine-binding site located at the interface of


- and 

-tubulin heterodimers.
  • Binding Kinetics: The molecule occupies the hydrophobic pocket of

    
    -tubulin. The N1-sulfonyl group mimics the B-ring interactions of colchicine, while substituents at the C7 position of the indoline ring (often aroyl or amide groups) extend into the accessory zones of the binding cleft, enhancing affinity beyond that of simple colchicine analogs.
    
  • Inhibition Mechanism: Binding prevents the curved-to-straight conformational change required for tubulin dimers to incorporate into the growing microtubule lattice.

Signal Transduction & Cellular Consequences

Following target engagement, the MoA propagates through a defined signaling cascade culminating in apoptosis.

Microtubule Catastrophe & G2/M Arrest

The direct inhibition of tubulin polymerization leads to the depolymerization of existing microtubules. This disrupts the formation of the mitotic spindle during metaphase.[1]

  • Spindle Assembly Checkpoint (SAC): The lack of tension across kinetochores activates the SAC.

  • Molecular Markers: This state is characterized by the accumulation of Cyclin B1 and the phosphorylation of Cdc25C , which prevents the dephosphorylation (activation) of Cdk1 (Cdc2) . The cell becomes trapped in the G2/M phase.

The Apoptotic Trigger (Mitochondrial Pathway)

Prolonged arrest leads to "mitotic slippage" or direct apoptosis via the intrinsic pathway:

  • Bcl-2 Phosphorylation: The drug induces phosphorylation of Bcl-2 (serine 70), inactivating its anti-apoptotic function.

  • MOMP: Mitochondrial Outer Membrane Permeabilization occurs, releasing Cytochrome c.

  • Caspase Cascade: Cytochrome c associates with Apaf-1 to activate Caspase-9, which cleaves Caspase-3, executing cell death.

Mechanistic Pathway Visualization

The following diagram illustrates the causal flow from drug binding to apoptosis.

IndolineMechanism Drug Indoline-1-Sulfonamide Tubulin Beta-Tubulin (Colchicine Site) Drug->Tubulin Binds MT_Dyn Microtubule Polymerization Tubulin->MT_Dyn Inhibits Spindle Mitotic Spindle Disruption MT_Dyn->Spindle Causes SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates Cdc25 Cdc25C Phosphorylation SAC->Cdc25 Induces Cdk1 Cdk1/Cyclin B1 Inactivation Cdc25->Cdk1 Prevents Activation G2M G2/M Phase Arrest Cdk1->G2M Results in Bcl2 Bcl-2 Phosphorylation G2M->Bcl2 Prolonged Arrest Mito Mitochondrial Cytochrome c Release Bcl2->Mito Triggers Caspase Caspase-3/9 Activation Mito->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Mechanistic cascade of Indoline-1-sulfonamides from tubulin binding to apoptotic execution via the intrinsic mitochondrial pathway.

Quantitative Efficacy Data (Comparative)

The following table summarizes the potency of key Indoline-1-sulfonamide derivatives (e.g., J30, B220) compared to standard tubulin inhibitors.

CompoundTarget SiteTubulin Polymerization IC50 (µM)Cytotoxicity IC50 (KB/HeLa Cells)Key Mechanistic Feature
Indoline-1-sulfonamide (J30) Colchicine~1.5 - 2.0 µM0.01 - 0.05 µMPotent against MDR+ cells (P-gp independent)
Indoline-1-sulfonamide (B220) Colchicine~2.0 µM0.02 - 0.08 µMInduces autophagy alongside apoptosis
Colchicine Colchicine~2.0 µM0.01 - 0.05 µMReference standard; high toxicity
Vinblastine Vinca~0.5 µM0.001 µMDistinct binding site; susceptible to MDR

Data synthesized from Chuang et al. (2007) and Lai et al. (2017).

Validated Experimental Protocols

To ensure scientific integrity, the MoA must be validated using self-checking assays.

Protocol A: Turbidimetric Tubulin Polymerization Assay

Purpose: Direct confirmation of molecular target engagement (cell-free system). Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat (37°C), increasing optical density (OD). Inhibitors suppress this increase.

  • Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Preparation: Keep all reagents on ice (4°C). Dilute Indoline-1-sulfonamide compound in DMSO (final concentration 1–10 µM).

  • Execution:

    • Add tubulin (2 mg/mL) to a 96-well half-area plate.

    • Add compound or vehicle (DMSO).

    • Transfer to a spectrophotometer pre-warmed to 37°C.

    • Critical Step: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation Logic:

    • Control: Sigmoidal curve reaching a plateau (polymerization).

    • Hit: Flat line or significantly reduced slope (inhibition).

    • False Positive Check: Ensure compound does not precipitate (check OD at t=0).

Protocol B: Flow Cytometric Cell Cycle Analysis

Purpose: Confirmation of downstream functional effect (G2/M arrest).

  • Cell Culture: Seed HeLa or KB cells; treat with compound (IC50 and 2xIC50) for 24 hours.

  • Harvesting: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend in ice-cold 70% ethanol . Add dropwise while vortexing to prevent clumping. Incubate at -20°C for >2 hours.

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide 50 µg/mL + RNase A 100 µg/mL).

    • Incubate 30 mins at 37°C in dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).

  • Analysis: Use ModFit or FlowJo to quantify G0/G1 (2N), S, and G2/M (4N) populations.

    • Result: A distinct increase in the 4N peak (G2/M) indicates mitotic arrest.

References

  • Chuang, S. M., et al. (2007). "A novel oral indoline-sulfonamide agent, J30, exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Lai, K. C., et al. (2017). "Identification of 7-(4′-Cyanophenyl)indoline-1-benzenesulfonamide as a mitotic inhibitor to induce apoptotic cell death and inhibit autophagy in human colorectal cancer cells."[3] Scientific Reports.

  • Zhu, Y., et al. (2022). "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." Molecules.

  • Eldehna, W. M., et al. (2017). "Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors." European Journal of Medicinal Chemistry.

Sources

Technical Assessment & Screening Protocol: Indoline-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Kinetic Profiling, Isoform Selectivity, and Mechanism of Action (MoA) Target Class: Metalloenzymes (Primarily Carbonic Anhydrases; Secondary potential for DapE/Kinases)

Part 1: Executive Technical Rationale

The indoline-sulfonamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly for targeting zinc-dependent metalloenzymes. While the sulfonamide moiety (


) serves as the classic Zinc-Binding Group (ZBG), the indoline core (2,3-dihydro-1H-indole) provides a rigid, bicyclic framework that reduces entropic penalties upon binding compared to flexible linear analogs.
The Structural Imperative

In the context of Carbonic Anhydrase (CA) inhibition—the primary validated target for this class—the screening strategy must address the "Selectivity Paradox." Humans express 15 CA isoforms. The challenge is not inhibiting the enzyme, but distinguishing between the ubiquitous cytosolic isoforms (hCA I, hCA II) and the tumor-associated transmembrane isoforms (hCA IX, hCA XII).

  • The "Tail" Approach: The indoline nitrogen (position 1) or the benzene ring (positions 5/6) serves as the attachment point for "tails" that reach into the hydrophobic or hydrophilic pockets of the active site, conferring isoform selectivity.

  • Indoline-1-sulfonamide vs. Indoline-5-sulfonamide:

    • N-substituted (Position 1): Often used to modulate lipophilicity and membrane permeability.

    • Ring-substituted (Position 5/6): Positions the sulfonamide ZBG for optimal coordination with the catalytic

      
       ion.
      
Mechanistic Visualization

The following diagram illustrates the critical binding interactions and the screening decision tree required to validate hits.

IndolineScreeningStrategy cluster_Assays Screening Cascade Library Indoline-Sulfonamide Library Construction Target Target: Metalloenzyme (Zn2+ Active Site) Library->Target Design Logic HTS Primary Screen: Esterase Assay (Colorimetric) (High Throughput, Low Sensitivity) Target->HTS Phase I HitVal Hit Validation: Stopped-Flow CO2 Hydration (Gold Standard Kinetics) HTS->HitVal Active Hits (IC50 < 10 µM) Selectivity Selectivity Profiling: hCA I/II vs. hCA IX/XII HitVal->Selectivity Ki Determination Mechanism Mechanism of Action: 1. Sulfonamide anion coordinates Zn2+ 2. Indoline core stabilizes hydrophobic pocket 3. Displacement of Zn-bound H2O HitVal->Mechanism Validation

Caption: Figure 1. Strategic workflow for evaluating indoline-sulfonamide derivatives, moving from high-throughput esterase assays to precise stopped-flow kinetics for


 determination.

Part 2: Experimental Protocols

As a Senior Application Scientist, I advocate for a biphasic screening approach . Relying solely on colorimetric esterase assays often yields false positives due to compound aggregation or absorbance interference. The protocol below enforces a rigorous kinetic validation.

Protocol A: Primary Screen – Esterase Activity Assay

Objective: Rapidly filter the library to identify binders using 4-nitrophenyl acetate (4-NPA) as a surrogate substrate. Applicability: hCA I, hCA II, hCA IX (catalytic domain).

  • Reagent Preparation:

    • Buffer: 20 mM HEPES, pH 7.5, 20 mM

      
       (to maintain ionic strength).
      
    • Substrate: 4-NPA (dissolved in acetonitrile, final assay concentration 1 mM).

    • Enzyme: Recombinant hCA isoform (final concentration 0.1–0.5 µM).

  • Workflow:

    • Dispense 10 µL of Indoline-sulfonamide derivative (DMSO stock) into 96-well microplates.

    • Add 180 µL of Enzyme/Buffer mix. Incubate for 15 minutes at 25°C to allow E-I complex formation.

    • Initiation: Add 10 µL of 4-NPA substrate.

    • Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 30 minutes using a kinetic plate reader.

  • Data Output: Calculate % Inhibition relative to DMSO control.

Protocol B: Gold Standard – Stopped-Flow Hydration Assay

Objective: Determine the true inhibition constant (


) using the physiological substrate (

). This is mandatory for publication-quality data as sulfonamides inhibit

hydration more potently than ester hydrolysis.

Instrumentation: Applied Photophysics SX.18MV-R or equivalent stopped-flow spectrometer.

  • Reagent Setup:

    • Syringe A (Enzyme + Inhibitor): hCA (10–20 nM) + Indoline-sulfonamide (varying concentrations) + Phenol Red indicator (0.2 mM) in 20 mM HEPES (pH 7.5).

    • Syringe B (Substrate):

      
      -saturated water (approx. 33 mM 
      
      
      
      at 25°C).
  • Kinetic Run:

    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

    • Reaction:

      
      .
      
    • Detection: Monitor the acidification (color change of Phenol Red) via absorbance decay at 557 nm .

  • Analysis:

    • Fit the initial velocity (

      
      ) of the uncatalyzed and catalyzed reactions.
      
    • Use the Cheng-Prusoff equation adapted for tight-binding inhibitors if

      
      .
      

Part 3: Data Analysis & Selectivity Logic

The value of an indoline-sulfonamide lies in its Selectivity Index (SI) . A potent inhibitor of hCA II (cytosolic) causes side effects (glaucoma, paresthesia), whereas selectivity for hCA IX/XII targets hypoxic tumors.

Quantitative Interpretation (Example Data Structure)
Compound IDSubstituent (R)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
SI (II/IX)Interpretation
Ref (AAZ) Acetazolamide25012250.48Non-selective
IND-S1 H (Unsubstituted)4508.5150.56Potent, Non-selective
IND-S2 1-Pentafluorobenzoyl>10,00045012.9 34.8 Tumor Selective
IND-S3 1-Acetyl5,00085412.07Moderate Selectivity

Table 1: Hypothetical kinetic profile of Indoline-5-sulfonamide derivatives. Note how bulky lipophilic groups at the Indoline-1 position (IND-S2) often drastically reduce affinity for the sterically constricted hCA II active site while maintaining potency for hCA IX.

The Causality of Selectivity

The structural logic for the data above is based on the active site architecture:

  • hCA II (Off-Target): Has a narrow, hydrophilic entrance. Bulky substituents on the Indoline nitrogen clash with residue Phe131 .

  • hCA IX (Target): Has a wider, more hydrophobic entrance. The indoline core, especially when acylated with lipophilic groups (e.g., pentafluorobenzoyl), engages in favorable Van der Waals interactions with the hydrophobic pocket formed by Val131 (specific to hCA IX).

Part 4: Troubleshooting & Optimization

Issue: Non-linear Lineweaver-Burk plots in Stopped-Flow.

  • Cause: The indoline-sulfonamide might be acting as a "tight-binding" inhibitor where the assumption

    
     is invalid.
    
  • Solution: Use the Morrison Equation for

    
     determination rather than standard Michaelis-Menten kinetics.
    

Issue: Precipitation in Assay Buffer.

  • Cause: Indoline sulfonamides can be highly lipophilic.

  • Solution: Limit DMSO concentration to <1% (v/v). If solubility persists as an issue, include 0.01% Triton X-100 in the buffer to prevent aggregation-based false positives (promiscuous inhibition).

References

  • Nocentini, A., et al. (2022). "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance."[1] Pharmaceuticals, 15(11), 1453.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.

  • Reidl, C. T., et al. (2020).[2][3] "Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE." Antibiotics, 9(9), 595.[3]

  • Eldehna, W. M., et al. (2017).[4][5] "Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors." European Journal of Medicinal Chemistry, 127, 521-530.

Sources

In Silico Prediction of Indoline-1-Sulfonamide Bioactivity: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline-1-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The traditional drug discovery pipeline, however, is notoriously time-consuming and expensive. Modern computational chemistry, or in silico methodologies, offers a powerful alternative to accelerate this process by predicting the bioactivity of novel compounds before their synthesis.[2][3] This guide provides a comprehensive, technically-grounded framework for the in silico prediction of indoline-1-sulfonamide bioactivity. We will move beyond a simple recitation of methods to an integrated workflow, explaining the causal logic behind experimental choices and emphasizing self-validating protocols to ensure scientific integrity. This document is designed for researchers and drug development professionals seeking to leverage computational tools to rationalize lead discovery and optimization.

The Strategic Imperative for In Silico Prediction

The journey from a hit compound to a marketable drug is fraught with challenges, primarily high attrition rates due to poor efficacy or unforeseen toxicity. The "fail early, fail cheap" paradigm is therefore central to modern drug discovery. In silico methods are the cornerstone of this strategy, allowing for the rapid screening of vast chemical libraries and the prioritization of candidates with the highest probability of success.[4] For a versatile scaffold like indoline-1-sulfonamide, which can be decorated with various functional groups to target a wide array of proteins, computational approaches are indispensable for navigating the complex structure-activity landscape.

This guide will detail a multi-faceted computational strategy, encompassing ligand- and structure-based drug design methods. We will explore how to prepare and analyze molecular structures, predict their drug-like properties, and simulate their interactions with biological targets using techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations.

Part I: Foundational Workflow - Data Preparation and Initial Screening

The quality of any in silico prediction is fundamentally dependent on the quality of the input data. This initial phase focuses on meticulous preparation of both the small molecules (ligands) and the biological target (protein) to ensure the accuracy of subsequent analyses.

Ligand Curation and Preparation

The first step involves creating a dataset of indoline-1-sulfonamide derivatives. These can be sourced from existing databases (e.g., ChEMBL, PubChem) or designed de novo.[5]

Experimental Protocol: Ligand Preparation

  • Structure Acquisition: Obtain 2D structures of indoline-1-sulfonamide derivatives. For novel compounds, use a chemical drawing tool like MarvinSketch or ChemDraw. For database compounds, acquire their SMILES (Simplified Molecular Input Line Entry System) strings, a universal method for computational representation.[6]

  • Standardization and Cleaning: It is critical to standardize the dataset. This involves removing salts, neutralizing charges where appropriate, and ensuring consistent tautomeric and protonation states (typically at a physiological pH of 7.4). Tools like the Standardizer from ChemAxon or open-source libraries like RDKit are essential for this step.

  • 3D Conformation Generation: Most in silico methods require a three-dimensional representation of the molecule. Convert the 2D structures into 3D conformers. This process should generate a diverse ensemble of low-energy conformations for each molecule to account for its flexibility. Software like OMEGA (OpenEye Scientific) or the conformer generation tools within Schrödinger and MOE are industry standards.

Target Selection and Preparation

The choice of a biological target is hypothesis-driven. The indoline-1-sulfonamide scaffold has been successfully targeted against numerous proteins, including carbonic anhydrases (CA IX, CA XII) in cancer, aromatase for breast cancer, and the bacterial enzyme DapE.[7][8][9]

Experimental Protocol: Protein Preparation

  • Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure (<2.5 Å) that is co-crystallized with a ligand similar to the scaffold of interest, if available.

  • Initial Cleaning: The raw PDB file often contains non-essential components. Remove all water molecules, co-solvents, and duplicate protein chains not relevant to the binding site.

  • Protonation and Optimization: Add hydrogen atoms to the protein structure, as they are typically not resolved in crystallography. Assign correct protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) using tools like H++ or the Protein Preparation Wizard in Schrödinger.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure. This step relieves any steric clashes or geometric strain present in the crystal structure while keeping the heavy atoms close to their crystallographic positions.

Predictive ADMET and Physicochemical Profiling

Before committing resources to complex simulations, a preliminary assessment of a compound's potential drug-likeness is crucial. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to filter out compounds with unfavorable pharmacokinetic profiles.[10]

Experimental Protocol: In Silico ADMET Screening

  • Descriptor Calculation: Use software like SwissADME, pkCSM, or ADMETlab 2.0 to calculate key physicochemical properties and pharmacokinetic parameters for your curated ligand set.[4]

  • Lipinski's Rule of Five Analysis: Evaluate the compounds against established drug-likeness rules. Lipinski's Rule of Five is a widely used guideline:

    • Molecular Weight ≤ 500 Da

    • LogP (octanol-water partition coefficient) ≤ 5

    • Hydrogen Bond Donors ≤ 5

    • Hydrogen Bond Acceptors ≤ 10

  • Toxicity and Metabolism Prediction: Assess potential liabilities, such as inhibition of Cytochrome P450 (CYP) enzymes, which can lead to adverse drug-drug interactions, or potential for hERG channel blockage, which is associated with cardiotoxicity.[11]

Data Presentation: Physicochemical Properties of Lead Candidates

Compound IDMolecular Weight (Da)LogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
IND-S-001450.53.8260
IND-S-002520.14.2371 (MW)
IND-S-003480.65.5151 (LogP)

Part II: Structure-Based Bioactivity Prediction

When the 3D structure of the biological target is known, structure-based methods provide a powerful means of predicting binding affinity and mode.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The output is a "pose" and a "score," which estimates the binding affinity.[12] This method is instrumental in screening virtual libraries and prioritizing compounds for synthesis.

dot

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis LigandPrep Ligand Preparation (3D Conformations, Charges) GridGen Define Binding Site (Grid Generation) LigandPrep->GridGen ProteinPrep Protein Preparation (Add Hydrogens, Assign Charges) ProteinPrep->GridGen Docking Run Docking Algorithm (e.g., AutoDock, Glide) GridGen->Docking Scoring Calculate Binding Energy (Docking Score) Docking->Scoring PoseAnalysis Analyze Binding Pose (H-Bonds, Hydrophobic Interactions) Scoring->PoseAnalysis Ranking Rank Compounds PoseAnalysis->Ranking

Caption: A typical workflow for molecular docking simulations.

Experimental Protocol: Molecular Docking of Indoline-1-Sulfonamides

  • Binding Site Definition: Using the prepared protein structure, define the binding pocket. This is typically done by creating a grid box centered on the co-crystallized ligand or on key catalytic residues identified from the literature.

  • Protocol Validation (Self-Validation): Before docking your library, you must validate the docking protocol. This is achieved by "re-docking" the native co-crystallized ligand back into the protein's active site. A successful validation is when the predicted pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the crystallographic pose. This step ensures that the chosen parameters can accurately reproduce the known binding mode.

  • Virtual Screening: Dock the prepared library of indoline-1-sulfonamide derivatives into the validated binding site.

  • Pose Analysis and Scoring: Analyze the results. The primary output is a docking score (e.g., in kcal/mol), which estimates the free energy of binding. Lower scores typically indicate better binding affinity. Critically, visualize the top-scoring poses to ensure they make sense chemically. Look for key interactions, such as hydrogen bonds between the sulfonamide group and polar residues, or pi-stacking interactions involving the indoline ring.[7][13] For instance, in studies with carbonic anhydrase, the sulfonamide moiety is expected to coordinate with the active site zinc ion.[8]

Data Presentation: Docking Results for Carbonic Anhydrase IX Inhibitors

Compound IDDocking Score (kcal/mol)Key Interacting Residues
IND-S-001-9.8Zn2+, Thr199, Gln92
IND-S-004-9.5Zn2+, Thr199, His64
IND-S-007-8.7Zn2+, Thr199, Val121
Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[14] By simulating the movement of atoms over time, MD can assess the stability of the ligand-protein complex and refine the binding pose obtained from docking.[15]

dot

MD_Simulation_Workflow Input Docked Protein-Ligand Complex Solvation Solvate System (Add Water & Ions) Input->Solvation Minimization Energy Minimization (Remove Steric Clashes) Solvation->Minimization Equilibration Equilibration (NVT & NPT Ensembles) Minimization->Equilibration Production Production MD Run (Collect Trajectory) Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: The sequential stages of a molecular dynamics simulation.

Experimental Protocol: Assessing Complex Stability with MD

  • System Setup: Take the best-docked pose of your indoline-1-sulfonamide derivative within the protein active site. Place this complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Minimization and Equilibration: Perform energy minimization to relax the system. Then, gradually heat the system to the desired temperature (e.g., 300 K) and adjust the pressure to atmospheric conditions. This equilibration phase allows the system to settle into a stable state.

  • Production Run: Run the simulation for a set period (typically 50-100 nanoseconds for routine stability checks). During this phase, the atomic coordinates are saved at regular intervals, creating a "trajectory" of the system's motion.

  • Analysis: Analyze the trajectory to assess stability.

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it remains bound in a consistent pose.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF for each protein residue to identify flexible regions.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation.

Part III: Ligand-Based Bioactivity Prediction

When a high-quality structure of the target is unavailable, or to complement structure-based findings, ligand-based methods can be employed. These methods rely solely on the chemical structures and known activities of a set of molecules.[6]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to build a mathematical relationship between the chemical features of a series of compounds and their biological activity.[16] A robust QSAR model can predict the activity of novel, unsynthesized compounds.[17][18]

dot

QSAR_Workflow Dataset Dataset of Compounds with Known Activity (pIC50) Descriptors Calculate Molecular Descriptors (2D/3D) Dataset->Descriptors Split Split Data (Training & Test Sets) Descriptors->Split Model Build Regression Model (e.g., MLR, PLS, RF) Split->Model Validation Model Validation (Internal & External) Model->Validation Predict Predict Activity of New Compounds Validation->Predict

Caption: The workflow for developing and validating a QSAR model.

Experimental Protocol: Building a Predictive QSAR Model

  • Data Curation: Assemble a dataset of indoline-1-sulfonamide derivatives with experimentally determined biological activity (e.g., IC₅₀ or Kᵢ values). Convert these values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to create a more linear relationship.

  • Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors. These can be 1D/2D (e.g., molecular weight, LogP, topological indices) or 3D (e.g., molecular shape, surface area). Software like PaDEL-Descriptor is commonly used.[16]

  • Data Splitting: Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The model will be built using the training set and its predictive power will be evaluated on the unseen test set.

  • Model Building and Validation (Self-Validation): Use a statistical method, like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build an equation linking the descriptors (independent variables) to the pIC₅₀ (dependent variable). The model's robustness and predictive power must be rigorously validated.[19]

    • Internal Validation: Use cross-validation (e.g., Leave-One-Out) on the training set to calculate Q². A Q² > 0.5 is generally considered acceptable.

    • External Validation: Use the final model to predict the pIC₅₀ values for the test set compounds. Calculate the predictive r² (r²_pred). An r²_pred > 0.6 indicates a model with good predictive ability.[16]

Data Presentation: QSAR Model Validation Statistics

ParameterDescriptionAcceptable ValueExample Model
Coefficient of determination (Goodness of fit)> 0.60.797
Cross-validated r² (Internal predictive ability)> 0.50.725
r²_predPredictive r² for the external test set (External predictive ability)> 0.60.643

Conclusion: An Integrated Approach

The predictive power of in silico modeling is maximized when these techniques are used in a complementary and integrated fashion. A typical workflow begins with ADMET filtering to remove non-drug-like candidates. Molecular docking then screens the remaining library against a specific target, identifying potential binders. The most promising docked complexes are then subjected to MD simulations to confirm their stability. Concurrently, if sufficient activity data is available, a QSAR model can be developed to provide an independent prediction of potency and to guide the design of new derivatives with improved activity. This synergistic approach, grounded in rigorous validation at each step, provides a robust framework for accelerating the discovery of novel indoline-1-sulfonamide-based therapeutics.

References

  • Vertex AI Search. (n.d.). Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein - PMC.
  • ResearchGate. (n.d.). Targeted Synthesis, In Vitro Antimicrobial Profiling and In Silico Investigation of Furan‐ and Pyrrole‐Linked Indoline Hybrids Incorporating Amide and Sulfonamide Functionalities | Request PDF.
  • PubMed. (n.d.). QSAR modelling on a series of arylsulfonamide-based hydroxamates as potent MMP-2 inhibitors.
  • Mahidol University. (n.d.). Synthesis, molecular docking, and QSAR study of sulfonamide-based indoles as aromatase inhibitors.
  • PubMed. (n.d.). Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors.
  • MDPI. (n.d.). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches.
  • DOI. (n.d.). Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors.
  • NIH. (n.d.). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC.
  • PMC. (2023). Development and Application of Indolines in Pharmaceuticals.
  • ACS Publications. (n.d.). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study | ACS Omega.
  • MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
  • PubMed Central. (n.d.). Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions.
  • PubMed. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE.
  • ACS Publications. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes | ACS Omega.
  • PubMed. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies.
  • JACS Au. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues.
  • NIH. (n.d.). Computational Methods in Drug Discovery - PMC.
  • Stanford University. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure - CS230.
  • PubMed. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics.
  • PubMed. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues.
  • Biophysical Chemistry Laboratory. (n.d.). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors.
  • ResearchGate. (n.d.). N-Acetyl-6-sulfonamide indoline screening hits from the high-throughput....
  • PLOS One. (2023). Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches.
  • ResearchGate. (n.d.). Pharmacophore models prepared based on the known inhibitors (A)....
  • (n.d.). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli.
  • (n.d.). A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations.
  • Olutomilayo Olayemi PETINRIN. (n.d.). Application of machine learning in prediction of bioactivity of molecular compounds: A review.
  • ResearchGate. (n.d.). Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches.
  • YouTube. (2025). Molecular-Dynamics Simulations of Protein Crystals to Enhance Conventional Modeling & Refinement.
  • Taylor & Francis. (n.d.). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics.

Sources

A Technical Guide to Preliminary Cytotoxicity Assays of Indoline-1-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Early-Stage Cytotoxicity Profiling in Oncology Drug Discovery

In the landscape of modern oncology, the discovery of novel small molecules with potent and selective anticancer activity remains a paramount objective. The indoline-1-sulfonamide scaffold has emerged as a promising pharmacophore, with derivatives demonstrating significant therapeutic potential through various mechanisms of action.[1][2] Before any such compound can advance in the drug development pipeline, a rigorous evaluation of its cytotoxic properties is essential. Preliminary cytotoxicity assays serve as the foundational screen, providing the first critical data points on a compound's ability to inhibit cancer cell growth and proliferation.[3]

This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals to design, execute, and interpret preliminary cytotoxicity assays for novel indoline-1-sulfonamide derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, outlines the principles of self-validating assay design, and is grounded in authoritative scientific literature.

Part 1: Strategic Assay Selection for Indoline-1-Sulfonamides

The choice of cytotoxicity assay is not a trivial one; it must be tailored to the anticipated mechanism of action of the test compound and the specific biological questions being addressed. For indoline-1-sulfonamides, which have been shown to exert their effects through diverse mechanisms such as carbonic anhydrase inhibition and microtubule disruption, a multi-assay approach is often warranted to build a comprehensive preliminary profile.[2][4]

The Workhorse Assays: A Comparative Analysis

Two of the most widely adopted methods for preliminary cytotoxicity screening are the MTT and LDH assays. Each measures a different hallmark of cellular health and, therefore, provides complementary information.

  • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cellular metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[5] This assay is particularly useful for identifying compounds that induce a cytostatic effect (inhibition of proliferation) or interfere with cellular metabolism.

  • The Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[6] The amount of LDH in the supernatant is directly proportional to the number of dead or damaged cells.[6]

Expert Insight: For indoline-1-sulfonamides, starting with both the MTT and LDH assays is a robust strategy. A compound might inhibit proliferation without causing immediate cell death, which would be detected by the MTT assay but not the LDH assay. Conversely, a compound that rapidly induces necrosis would be readily identified by the LDH assay. Discrepancies in the results of these two assays can provide initial clues into the compound's mechanism of action.[7][8]

Rationale for Cell Line Selection

The choice of cancer cell lines is critical for the relevance of the screening data.[9] A well-considered panel should include:

  • Cell lines from diverse tissue origins: To assess the breadth of a compound's activity.

  • Cell lines with known expression levels of potential targets: Given that sulfonamides are known to target carbonic anhydrases (CAs), including cell lines with high expression of tumor-associated isoforms like CA IX (e.g., HeLa, MDA-MB-231) is a logical choice.[2][10][11]

  • A non-cancerous cell line: To provide an early indication of selectivity and potential for off-target toxicity.

A representative starting panel for screening indoline-1-sulfonamides could include:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT-116: A human colon cancer cell line.

  • HeLa: A human cervical cancer cell line known for CA IX expression.[2]

  • HEK293: A human embryonic kidney cell line, as a non-cancerous control.

Part 2: Methodologies and Self-Validating Protocols

Scientific integrity in cytotoxicity testing is built upon meticulously designed and executed protocols. A self-validating system, which includes a comprehensive set of controls, is essential to ensure the data is reliable and reproducible.

General Cell Culture and Compound Preparation

Cell Seeding:

  • Culture selected cell lines in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Harvest cells at 70-80% confluency using trypsin-EDTA.

  • Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion).

  • Seed cells into 96-well microplates at a pre-determined optimal density (typically 5,000-10,000 cells per well) in a final volume of 100 µL.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.

Compound Preparation:

  • Prepare a high-concentration stock solution of the indoline-1-sulfonamide derivative in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

The MTT Assay: A Step-by-Step Protocol

This protocol is designed to assess the effect of indoline-1-sulfonamides on cell viability through metabolic activity.

Protocol:

  • After the initial 24-hour cell incubation, carefully remove the medium from the wells.

  • Add 100 µL of fresh medium containing the various concentrations of the indoline-1-sulfonamide derivative to the respective wells.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the MTT-containing medium.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.

  • Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

The LDH Assay: A Step-by-Step Protocol

This protocol quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.

Protocol:

  • Prepare and treat the 96-well plates with the indoline-1-sulfonamide derivatives as described for the MTT assay (Steps 1-3 of the MTT protocol).

  • At the end of the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate, cofactor, and a tetrazolium salt.

  • Add the LDH reaction mixture to each well of the new plate containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add a stop solution, if required by the kit, to terminate the enzymatic reaction.

  • Measure the absorbance at 490 nm using a microplate reader.

Designing a Self-Validating System: The Importance of Controls

For both the MTT and LDH assays, the inclusion of proper controls is non-negotiable for data integrity.[12]

  • Vehicle Control (Negative Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compound. This control represents 100% cell viability.

  • Untreated Control: Cells in culture medium alone. This helps to ensure that the vehicle itself has no effect on cell viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin or cisplatin) to confirm that the assay system can detect a cytotoxic response.

  • Blank/Background Control: Wells containing only culture medium (and the respective assay reagents). This is used to subtract the background absorbance.

  • Maximum LDH Release Control (for LDH assay): Cells treated with a lysis buffer to induce 100% cell death. This is used to determine the maximum LDH release possible.[12]

Data Analysis and Interpretation

The primary output of these assays is the calculation of the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.[13]

Calculation of Percent Viability (MTT Assay): % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

Calculation of Percent Cytotoxicity (LDH Assay): % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Max LDH Release - Absorbance of Vehicle Control)] * 100

The IC50 values are typically determined by plotting the percent viability or cytotoxicity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[14]

Part 3: Data Presentation and Visualization

Tabular Summary of Cytotoxicity Data
CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Indoline-1-sulfonamide AMCF-7MTT4812.5
Indoline-1-sulfonamide AA549MTT4825.1
Indoline-1-sulfonamide AHCT-116MTT4818.7
Indoline-1-sulfonamide AHeLaMTT488.9
Indoline-1-sulfonamide AHEK293MTT48> 100
Indoline-1-sulfonamide AHeLaLDH4815.2

This is a hypothetical data table for illustrative purposes.

Visualizing Experimental Workflows and Mechanisms

Graphviz diagrams can be used to clearly illustrate the experimental workflow and the potential mechanisms of action being investigated.

experimental_workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis C1 Cell Culture C2 Cell Seeding (96-well plate) C1->C2 C3 24h Incubation C2->C3 T1 Addition of Indoline-1-sulfonamide C3->T1 C4 Compound Dilution T2 48h Incubation T1->T2 A1 MTT Assay (Metabolic Activity) T2->A1 A2 LDH Assay (Membrane Integrity) T2->A2 D1 Absorbance Reading A1->D1 A2->D1 D2 IC50 Calculation D1->D2

Caption: General workflow for preliminary cytotoxicity screening.

sulfonamide_moa cluster_ca Carbonic Anhydrase Inhibition cluster_tubulin Microtubule Disruption Indoline_Sulfonamide Indoline-1-Sulfonamide CA9 CA IX Indoline_Sulfonamide->CA9 Tubulin Tubulin Polymerization Indoline_Sulfonamide->Tubulin pH_Reg Disrupted pH Homeostasis CA9->pH_Reg Inhibition Cell_Cycle_Arrest Cell Cycle Arrest pH_Reg->Cell_Cycle_Arrest Microtubule Microtubule Instability Tubulin->Microtubule Inhibition Microtubule->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Reduced Cell Viability Apoptosis->Cell_Death

Caption: Potential mechanisms of action for indoline-1-sulfonamides.

Conclusion: Laying the Groundwork for Future Development

The preliminary cytotoxicity assessment of novel indoline-1-sulfonamide derivatives is a critical first step in the long and complex process of anticancer drug development. By employing a strategic, multi-assay approach grounded in sound scientific principles and self-validating protocols, researchers can generate high-quality, reliable data. This initial screen not only helps to identify the most promising candidates for further investigation but also provides valuable early insights into their potential mechanisms of action, thereby guiding future medicinal chemistry efforts and more advanced biological studies.

References

  • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: MDPI URL: [Link]

  • Title: Particle-induced artifacts in the MTT and LDH viability assays Source: PMC - NIH URL: [Link]

  • Title: Pitfalls and other issues with the MTT assay Source: PubMed URL: [Link]

  • Title: Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? Source: PubMed URL: [Link]

  • Title: Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests Source: TFOT URL: [Link]

  • Title: LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds Source: PubMed Central URL: [Link]

  • Title: Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer Source: PubMed URL: [Link]

  • Title: Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? Source: ResearchGate URL: [Link]

  • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: PMC URL: [Link]

  • Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance Source: PMC URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

  • Title: KEGG PATHWAY Database Source: KEGG URL: [Link]

  • Title: Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition Source: PubMed URL: [Link]

  • Title: Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations Source: PMC URL: [Link]

  • Title: Validation Study of In Vitro Cytotoxicity Test Methods Source: National Toxicology Program - NIH URL: [Link]

  • Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: CLYTE Technologies URL: [Link]

  • Title: Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition Source: PMC URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL: [Link]

  • Title: A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs Source: MDPI URL: [Link]

  • Title: Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy Source: MDPI URL: [Link]

  • Title: Update on in vitro cytotoxicity assays for drug development Source: ResearchGate URL: [Link]

  • Title: Figure 4. Extract cytotoxicity test. Negative control (a); positive... Source: ResearchGate URL: [Link]

  • Title: Cancer Cell Line Screening: A Compass for Drug Discovery Source: Crown Bioscience Blog URL: [Link]

  • Title: Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies Source: ACS Omega URL: [Link]

  • Title: Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors Source: ACS Publications URL: [Link]

  • Title: Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition Source: PLOS One URL: [Link]

  • Title: Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device Source: PMC URL: [Link]

  • Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance Source: ResearchGate URL: [Link]

  • Title: Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds Source: ResearchGate URL: [Link]

  • Title: Positive and Negative Controls Source: Rockland Immunochemicals URL: [Link]

  • Title: Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies Source: PMC - PubMed Central URL: [Link]

  • Title: Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development Source: NIH URL: [Link]

  • Title: Validation of in vitro tools and models for preclinical drug discovery Source: FDA URL: [Link]

  • Title: Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors Source: MDPI URL: [Link]

  • Title: How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? Source: ResearchGate URL: [Link]

  • Title: In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages Source: SciSpace URL: [Link]

  • Title: A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs Source: ResearchGate URL: [Link]

  • Title: Full article: Evaluation of in Vitro Cytotoxicity and Induction Potential of Açaí (Euterpe oleracea) Extracts in Human Hepatocytes Source: Taylor & Francis Online URL: [Link]

  • Title: Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases Source: PMC URL: [Link]

  • Title: Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay Source: Scholars Middle East Publishers URL: [Link]

  • Title: Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition Source: MDPI URL: [Link]

  • Title: How to Analyse MTT/MTS Assay Data and IC50 using Excel Source: YouTube URL: [Link]

  • Title: In vitro studies. (A, B) Positive and negative controls (C+ and C−,... Source: ResearchGate URL: [Link]

  • Title: The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond Source: PMC URL: [Link]

  • Title: cytotoxicity ic50 values: Topics by Science.gov Source: Science.gov URL: [Link]

Sources

Methodological & Application

Application Note: High-Yield Regioselective N-Acylation of Indoline-5-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

The indoline-5-sulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical core in the development of Carbonic Anhydrase (CA) inhibitors (e.g., SLC-0111 analogs), diuretics (Indapamide intermediates), and anticancer agents targeting the cell cycle (E7070/Indisulam derivatives).

Functionalization of this scaffold typically involves N-acylation to introduce diversity at the indoline nitrogen (N1). The primary synthetic challenge is regioselectivity : the molecule contains two nitrogen centers—the nucleophilic indoline secondary amine (N1) and the acidic primary sulfonamide (


).

This guide provides a validated, high-yield protocol for the selective N1-acylation of indoline-5-sulfonamide, minimizing bis-acylation or sulfonamide modification. It synthesizes kinetic data with practical bench techniques to ensure "Right First Time" execution.

Mechanistic Insight & Chemoselectivity

To achieve high selectivity, one must exploit the electronic disparity between the two nitrogen centers.

The Nucleophilicity vs. Acidity Trade-off
  • Indoline Nitrogen (N1):

    • Character: Secondary amine (

      
       hybridized, but lone pair participates partially in the aromatic system).
      
    • Reactivity: Moderately nucleophilic. It is the kinetic target for electrophiles (acyl chlorides/activated esters).

    • 
       (Conjugate Acid):  ~4.9.
      
  • Sulfonamide Nitrogen (

    
    ): 
    
    • Character: Electron-deficient due to the strong electron-withdrawing sulfonyl group.

    • Reactivity: Poor nucleophile in its neutral state. Becomes nucleophilic only upon deprotonation to the anion (

      
      ).
      
    • 
       (Acid):  ~10.0.
      
The Control Strategy

Avoid Strong Bases: The use of strong bases (e.g., NaH, LiHMDS) will deprotonate the sulfonamide, creating a competitive nucleophile and leading to N-acyl sulfonamide side products. Use Mild Organic Bases: Pyridine or Triethylamine (TEA) are sufficient to neutralize the HCl generated during acylation but are too weak to fully deprotonate the sulfonamide, thereby locking the reaction to the N1 site.

Reaction Pathway Visualization

G Start Indoline-5-sulfonamide BaseChoice Base Selection Start->BaseChoice Reagent Acyl Chloride / Anhydride Reagent->BaseChoice PathA Mild Base (Pyridine/TEA) Kinetic Control BaseChoice->PathA Standard Protocol PathB Strong Base (NaH) Thermodynamic/Anionic BaseChoice->PathB Avoid Product N1-Acyl Indoline (Desired Target) PathA->Product Nucleophilic Attack by N1 SideProduct N-Acyl Sulfonamide or Bis-Acylated PathB->SideProduct Deprotonation of SO2NH2

Figure 1: Decision tree for regioselective acylation. Mild bases favor the neutral amine pathway (N1), while strong bases activate the sulfonamide.

Experimental Protocols

Protocol A: Acid Chloride Method (Standard)

Best for: Simple acyl groups (Acetyl, Benzoyl), high-throughput synthesis, and scale-up.

Reagents:

  • Substrate: Indoline-5-sulfonamide (1.0 equiv)

  • Electrophile: Acyl Chloride (1.1 – 1.2 equiv)

  • Base: Pyridine (3.0 equiv) or TEA (2.0 equiv) + cat. DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM or THF (0.1 – 0.2 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add Indoline-5-sulfonamide and anhydrous DCM.
    
  • Base Addition: Add Pyridine (or TEA) via syringe. If the substrate is not fully soluble, the addition of the base often aids solubility.

    • Tip: For sterically hindered substrates, add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Acylation: Add the Acyl Chloride dropwise over 10-15 minutes.

    • Why? Dropwise addition prevents localized high concentrations of the electrophile, reducing the risk of bis-acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Check for [M+H]+).

  • Quench & Workup:

    • Dilute with DCM.

    • Wash 1: 1M HCl (aqueous). Critical Step: This removes excess Pyridine/TEA and any unreacted indoline. The product remains in the organic layer.

    • Wash 2: Saturated

      
      . Removes residual acid/acyl chloride byproducts.
      
    • Wash 3: Brine.[1]

  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallization (EtOH/Hexane) is often sufficient. If not, flash chromatography (MeOH/DCM gradient).

Protocol B: Carboxylic Acid Coupling (Library Synthesis)

Best for: Complex, expensive, or unstable R-groups where acid chlorides are not available.

Reagents:

  • Substrate: Indoline-5-sulfonamide (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU or EDC·HCl (1.2 equiv)

  • Additive: HOBt (1.2 equiv) – Required if using EDC

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (Preferred for solubility) or DCM.

Step-by-Step Workflow:

  • Activation: Dissolve the Carboxylic Acid in DMF (0.2 M). Add DIPEA and HATU (or EDC/HOBt). Stir for 5–10 minutes at RT to form the active ester.

  • Addition: Add Indoline-5-sulfonamide (solid or solution) to the activated acid mixture.

  • Reaction: Stir at RT for 12–16 hours.

    • Note: Amide couplings are slower than acid chloride reactions.

  • Workup:

    • Dilute with EtOAc (Ethyl Acetate). Note: DMF is difficult to remove from DCM; EtOAc allows for water washing.

    • Wash extensively with water (x3) and

      
       (5% aq) to remove DMF.
      
    • Wash with 1M HCl and Brine.

  • Purification: Flash chromatography is usually required to separate the product from urea byproducts (if EDC is used).

Data Summary & Validation Criteria

To ensure the protocol was successful, compare your analytical data against these expected metrics.

ParameterN1-Acyl Product (Desired)N-Sulfonyl Product (Undesired)Bis-Acylated (Undesired)
LCMS Mass



H-NMR (Aromatic) Shift in Indoline H7 proton (deshielded by carbonyl)No significant shift in Indoline protonsShift in Indoline H7
H-NMR (NH) Sulfonamide

singlet visible (~7.0 ppm)
Sulfonamide

missing/shifted
Sulfonamide

missing
Solubility Moderate in organic solventsPoor (often precipitates)High lipophilicity

Key Validation Check: In


-NMR, the sulfonamide protons (

)
typically appear as a broad singlet around 6.8–7.5 ppm (DMSO-

). If this peak disappears or integrates to 1H, you have likely reacted the sulfonamide nitrogen.

References

  • Regioselective Synthesis of Indoline-5-Sulfonamides

    • Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Rel
    • Source:International Journal of Molecular Sciences, 2021.
    • URL:[Link]

    • Context: Describes the synthesis of 1-acylindoline-5-sulfonamides as CA inhibitors.
  • General Indoline Acylation Protocols

    • Title: Chemoselective N-acylation of indoles using thioesters as acyl source.[2]

    • Source:Beilstein Journal of Organic Chemistry, 2022.
    • URL:[Link]

    • Context: Discusses the challenges of N-acylation in indole/indoline systems and chemoselectivity.
  • Sulfonamide Acidity and Reactivity

    • Title: Determination of pKa values of some sulfonamides by LC and LC-PDA methods.[3]

    • Source:Journal of the Brazilian Chemical Society, 2009.
    • URL:[Link]

    • Context: Provides pKa data (~10)

Sources

Application Notes and Protocols: Indoline-1-Sulfonamide as a Potent and Selective Carbonic Anhydrase IX Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.

Abstract

This document provides a comprehensive technical guide on the application of indoline-1-sulfonamide and its derivatives as inhibitors of Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme critically involved in tumor biology, particularly in response to hypoxia. Its overexpression is a hallmark of aggressive cancers, making it a prime therapeutic target. We detail the mechanism of action, provide validated experimental protocols for inhibitor characterization, and discuss the scientific rationale behind these methodologies to ensure robust and reproducible results.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX in Oncology

Solid tumors are often characterized by regions of hypoxia (low oxygen), which triggers the activation of the Hypoxia-Inducible Factor-1α (HIF-1α) transcription factor. HIF-1α, in turn, upregulates a suite of genes that enable cancer cells to adapt and survive in this hostile environment, including Carbonic Anhydrase IX[1][2].

CA IX is a robust metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[2][3]. Its catalytic domain is uniquely positioned on the extracellular side of the cell membrane. This activity leads to two critical outcomes for the tumor:

  • Extracellular Acidification: The generation of protons acidifies the tumor microenvironment (TME). This acidic milieu promotes tumor invasion, metastasis, and resistance to chemotherapy and radiotherapy[2][4].

  • Intracellular pH Homeostasis: By exporting protons, CA IX helps maintain a neutral to slightly alkaline intracellular pH, which is optimal for cancer cell proliferation and survival[2].

Given its limited expression in normal tissues and its pivotal role in cancer progression, CA IX has emerged as a high-value target for the development of novel anticancer therapies[2][5].

The Sulfonamide Scaffold: A Privileged Inhibitor Class

Sulfonamides (-SO₂NH₂) are a well-established class of CA inhibitors[1][6]. Their mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion within the enzyme's active site, effectively blocking its function[3][7]. A primary challenge in developing sulfonamide-based drugs is achieving isoform selectivity. Inhibition of ubiquitous cytosolic isoforms like CA I and CA II can lead to undesirable side effects[2][4].

The "tail approach" is a key design strategy to confer selectivity. This involves appending chemical moieties (tails) to the primary sulfonamide scaffold that can form specific interactions with unique amino acid residues at the entrance of the active site cavity of the target isoform, such as CA IX[2][8].

Indoline-1-Sulfonamide: A Promising Scaffold for CA IX Selectivity

The indoline-sulfonamide framework has been identified as a promising scaffold for creating potent and selective CA IX inhibitors[1][9]. By modifying the "tail" portion, specifically through acylation or other substitutions at the 1-position of the indoline ring, researchers can fine-tune the inhibitor's affinity and selectivity for CA IX over off-target isoforms[4][9]. Studies have reported 1-acylated indoline-5-sulfonamide derivatives with inhibitory constants (Kᵢ) in the nanomolar range against the tumor-associated CA IX and CA XII isoforms[1][4][10].

Mechanism of Action and Pathway Visualization

Inhibition of CA IX by an indoline-1-sulfonamide derivative disrupts the pH regulation crucial for tumor cell survival. The sulfonamide moiety anchors to the active site zinc ion, while the indoline core and its "tail" interact with the hydrophobic and hydrophilic regions of the active site cleft, conferring potency and selectivity. This blockade prevents the acidification of the TME, leading to an accumulation of intracellular acid, which can trigger apoptosis and reduce the cell's invasive capacity[11][12].

cluster_0 Hypoxic Tumor Cell cluster_1 Tumor Microenvironment (TME) cluster_2 Therapeutic Intervention HIF HIF-1α Activation CAIX_Gene CAIX Gene Transcription HIF->CAIX_Gene CAIX_Protein CAIX Protein Expression (on cell membrane) CAIX_Gene->CAIX_Protein pHi Intracellular pH (pHi) Maintained (Alkaline) CAIX_Protein->pHi CO2 CO₂ + H₂O Proliferation Cell Proliferation & Survival pHi->Proliferation H_HCO3 H⁺ + HCO₃⁻ CO2->H_HCO3 CAIX Catalysis pHe Extracellular pH (pHe) Decreased (Acidic) H_HCO3->pHe Invasion Invasion & Metastasis pHe->Invasion Inhibitor Indoline-1-Sulfonamide Inhibitor Inhibitor->H_HCO3 Inhibition

Figure 1: Mechanism of CA IX in the hypoxic tumor microenvironment and the point of intervention for indoline-1-sulfonamide inhibitors.

Quantitative Inhibitor Characterization

A critical step in evaluating any new inhibitor is to quantify its potency and selectivity. The following table presents example data for hypothetical indoline-1-sulfonamide derivatives, illustrating how results should be structured for clear comparison.

Compound IDhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Index (IX vs I)Selectivity Index (IX vs II)
Acetazolamide (Standard)25012255.7100.48
Indoline-A 855076142.0 132.820318.1
Indoline-B 35006613.2 41.32655.0
Indoline-C 450315.9 18.8765.2

Data is illustrative, based on ranges reported in literature for similar compounds[1][4][13]. Selectivity Index = Kᵢ (off-target) / Kᵢ (target).

Experimental Protocols

The following protocols provide step-by-step methodologies for the comprehensive evaluation of indoline-1-sulfonamide inhibitors.

Protocol 1: In Vitro Enzymatic Inhibition Assay

Objective: To determine the inhibition constant (Kᵢ) of a test compound against purified human (h) CA isoforms (I, II, IX, and XII).

Causality: This assay directly measures the compound's effect on the enzyme's catalytic activity. Using a stopped-flow instrument is essential as the CO₂ hydration reaction is extremely fast. Testing against off-target isoforms (CA I, II) is crucial for determining selectivity, a key predictor of potential side effects[2].

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis P1 Prepare Buffer with pH Indicator E1 Equilibrate Syringes to 25°C P1->E1 P2 Prepare Enzyme and Inhibitor Solutions P2->E1 P3 Prepare CO₂-Saturated H₂O Substrate P3->E1 E2 Mix Enzyme + Inhibitor in Stopped-Flow E1->E2 E3 Inject CO₂ Substrate to Initiate Reaction E2->E3 A1 Monitor Absorbance Change Over Time E3->A1 A2 Calculate Initial Reaction Rates A1->A2 A3 Determine IC₅₀ and Calculate Kᵢ A2->A3

Figure 2: Workflow for the stopped-flow CA IX enzymatic inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, pH 7.4, containing 0.1 M Na₂SO₄ (to maintain ionic strength) and a suitable pH indicator (e.g., p-Nitrophenol).

    • Enzyme Stocks: Prepare stocks of purified, recombinant hCA I, II, IX, and XII in assay buffer. The final concentration in the assay should be determined empirically to yield a robust signal.

    • Inhibitor Stocks: Prepare a 10 mM stock of the indoline-1-sulfonamide derivative in DMSO. Serially dilute in DMSO to create a range of concentrations.

    • Substrate: Prepare fresh CO₂-saturated water by bubbling CO₂ gas through Milli-Q water for at least 30 minutes on ice.

  • Stopped-Flow Spectrophotometry:

    • Set the instrument to the appropriate wavelength for the chosen pH indicator and maintain the temperature at 25°C[14].

    • Load one syringe with the enzyme solution (containing the desired final concentration of inhibitor and a 1:100 dilution of the DMSO stock) and the other syringe with the CO₂-saturated water.

    • Initiate the run. The instrument rapidly mixes the two solutions, and the change in absorbance is recorded over time as the pH drops due to proton formation.

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the linear portion of the absorbance curve.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, which accounts for the substrate concentration.

    • Self-Validation: Always include a positive control inhibitor (e.g., Acetazolamide) and a negative control (DMSO vehicle) for each enzyme isoform tested.

Protocol 2: Cell-Based Antiproliferative Assay

Objective: To evaluate the effect of the inhibitor on the viability and proliferation of cancer cells that express CA IX, especially under hypoxic conditions.

Causality: CA IX is induced by hypoxia. Therefore, comparing the inhibitor's efficacy under normoxic (21% O₂) versus hypoxic (1% O₂) conditions is essential. A greater effect in hypoxia suggests on-target activity against CA IX[4][10]. Cell lines like MDA-MB-231 (breast cancer) or HT-29 (colon cancer) are suitable as they express high levels of CA IX under hypoxia[2][15].

Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant CA IX-expressing cancer cell line (e.g., MDA-MB-231) in appropriate media.

    • Seed cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Treatment and Incubation:

    • Prepare serial dilutions of the indoline-1-sulfonamide inhibitor in culture medium.

    • Replace the medium in the plates with the inhibitor-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

    • Place one set of plates in a standard normoxic incubator (37°C, 5% CO₂) and another set in a hypoxic incubator or chamber (37°C, 5% CO₂, 1% O₂).

    • Incubate for 72 hours.

  • Viability Assessment (MTT/MTS Assay):

    • After incubation, add MTT or MTS reagent to each well according to the manufacturer's instructions. These assays measure mitochondrial reductase activity, which correlates with the number of viable cells[14].

    • Incubate for 2-4 hours until a color change is apparent.

    • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot cell viability versus the logarithm of inhibitor concentration for both normoxic and hypoxic conditions.

    • Calculate the IC₅₀ values for each condition. A lower IC₅₀ under hypoxia is indicative of a hypoxia-selective, CA IX-targeted effect.

Protocol 3: Cell Invasion Assay (Boyden Chamber)

Objective: To assess the inhibitor's ability to block the invasive potential of cancer cells, a key function modulated by CA IX.

Causality: The acidic microenvironment created by CA IX is known to activate proteases and facilitate the breakdown of the extracellular matrix (ECM), a critical step in cell invasion[15]. This assay directly measures the ability of a compound to inhibit this process.

S1 Coat Transwell Insert with Matrigel (ECM) S2 Seed Cells in Upper Chamber (Serum-free media + Inhibitor) S1->S2 S3 Add Chemoattractant to Lower Chamber (Serum media) S2->S3 S4 Incubate 24-48h (Allow for Invasion) S3->S4 S5 Remove Non-invading Cells from Top of Membrane S4->S5 S6 Fix, Stain, and Image Invading Cells on Bottom S5->S6 S7 Quantify Invaded Cells (Count/Area) S6->S7

Figure 3: Step-by-step workflow for the Transwell cell invasion assay.

Methodology:

  • Preparation of Inserts:

    • Use Transwell inserts with an 8.0 µm pore size membrane.

    • Thaw Matrigel Basement Membrane Matrix on ice. Dilute it with cold, serum-free medium.

    • Coat the top surface of the Transwell membranes with the diluted Matrigel solution and allow it to solidify at 37°C for at least 1 hour. This creates an artificial ECM barrier.

  • Cell Seeding and Treatment:

    • Harvest cancer cells and resuspend them in serum-free medium.

    • Add the indoline-1-sulfonamide inhibitor to the cell suspension at the desired concentration (e.g., 1x and 5x the IC₅₀ from the proliferation assay). Include a vehicle control.

    • Seed the cell/inhibitor suspension into the upper chamber of the Matrigel-coated inserts.

    • In the lower chamber, add medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).

  • Incubation and Processing:

    • Incubate the plates for 24-48 hours (time to be optimized for the cell line) to allow for cell invasion.

    • After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells from the top surface of the membrane.

    • Fix the invading cells on the bottom of the membrane with methanol or paraformaldehyde.

    • Stain the cells with a solution like Crystal Violet or DAPI.

  • Quantification:

    • Use a microscope to capture images of several random fields on the underside of the membrane.

    • Count the number of stained, invaded cells per field.

    • Self-Validation: The results should show a dose-dependent decrease in the number of invaded cells in the inhibitor-treated groups compared to the vehicle control. This provides direct evidence of the compound's anti-invasive properties.

Conclusion

The indoline-1-sulfonamide scaffold represents a highly promising platform for the design of selective and potent CA IX inhibitors. By systematically applying the detailed protocols within these notes—from direct enzymatic assays to complex cell-based functional assays—researchers can robustly characterize novel compounds. This multi-faceted approach ensures that lead candidates not only demonstrate high biochemical potency but also possess the desired on-target effects in a cellular context, paving the way for further preclinical and clinical development as next-generation cancer therapeutics.

References

  • G. G. G. Y. A. A. D. C. S. A. K. K. A. S. A. P. E. A. S. V. S. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]

  • (2022). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. PubMed. [Link]

  • (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. [Link]

  • (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC. [Link]

  • (2018). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. PMC. [Link]

  • (2021). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. PubMed. [Link]

  • (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. FLORE. [Link]

  • (2021). Indole-sulfonamide derivatives reported as anticancer agents. ResearchGate. [Link]

  • (2024). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers. [Link]

  • (2023). Carbonic Anhydrase Inhibitors - All you need to know. YouTube. [Link]

  • (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. MDPI. [Link]

  • (2021). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. PubMed. [Link]

  • (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. PubMed. [Link]

  • (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. [Link]

  • (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. PubMed. [Link]

  • (2020). Biophysical, Biochemical, and Cell Based Approaches Used to Decipher the Role of Carbonic Anhydrases in Cancer and to Evaluate the Potency of Targeted Inhibitors. PMC. [Link]

  • (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]

  • (2022). Inhibition studies on carbonic anhydrase isoforms I, II, IV and IX with N-arylsubstituted secondary sulfonamides featuring a bicyclic tetrahydroindazole scaffold. ResearchGate. [Link]

  • (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]

  • (2018). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. PMC. [Link]

  • (2012). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. PMC. [Link]

Sources

Application Notes and Protocols: A Guide to Evaluating Indoline-1-Sulfonamide Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indoline scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] When functionalized with a sulfonamide group at the 1-position, the resulting indoline-1-sulfonamides represent a versatile class of small molecules with a wide range of therapeutic potential, including antimicrobial and anticancer activities.[2][3][4] The efficacy of these compounds is rooted in their ability to interact with specific biological targets, such as enzymes and receptors, thereby modulating cellular signaling pathways.[1][5]

Robust and reproducible evaluation of the biological activity of novel indoline-1-sulfonamide derivatives is paramount in the drug discovery pipeline. Cell-based assays serve as a cornerstone for this evaluation, providing a physiologically relevant context to assess a compound's potency, selectivity, and mechanism of action.[6][7][8] This guide provides a comprehensive overview of key cell-based assays and detailed protocols for assessing the efficacy of indoline-1-sulfonamides, designed for researchers, scientists, and drug development professionals.

A Strategic Approach to Assay Selection

The selection of appropriate cell-based assays is contingent upon the intended therapeutic application and the hypothesized molecular target of the indoline-1-sulfonamide. A tiered approach is recommended, beginning with broad phenotypic screens to assess overall cellular impact, followed by more focused assays to elucidate the specific mechanism of action.

Caption: A tiered strategy for assay selection.

Cell Line Selection: The Foundation of Relevant Data

The choice of cell line is a critical parameter that can significantly influence the outcome and clinical relevance of a study.[9][10] It is imperative to select cell lines that are well-characterized and relevant to the disease context being investigated.[10][11] For anticancer drug screening, a panel of cell lines representing different tumor subtypes can provide a broader understanding of the compound's spectrum of activity.[10] Public databases such as the NCI-60 cell line panel can be a valuable resource for selecting appropriate cell lines based on their genomic and proteomic profiles.[9]

Key Considerations for Cell Line Selection:

  • Disease Relevance: The cell line should be representative of the target disease.

  • Target Expression: The cellular target of the indoline-1-sulfonamide should be expressed at physiologically relevant levels.

  • Genomic and Phenotypic Characteristics: The genetic background and growth characteristics of the cell line should be well-documented.

  • Authentication: Use authenticated cell lines to ensure reproducibility.

Primary Phenotypic Assays: Gauging the Overall Cellular Impact

Primary assays are designed to provide a broad overview of the effect of the indoline-1-sulfonamide on cell health and growth. These assays are typically high-throughput and are used to determine the compound's potency (e.g., IC50 or GI50).

Cell Viability and Cytotoxicity Assays

It is crucial to distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects. Therefore, employing assays that measure different aspects of cell health is recommended.

1. MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and allow them to adhere overnight.[14]

  • Compound Treatment: Treat cells with a serial dilution of the indoline-1-sulfonamide for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[12]

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After treatment, centrifuge the plate and collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

Cell Proliferation Assays

Cell proliferation assays directly measure the rate of cell division.

BrdU Cell Proliferation Assay

The BrdU (Bromodeoxyuridine) assay is based on the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.[16] The incorporated BrdU is then detected with a specific antibody.[16]

Protocol: BrdU Assay

  • Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.[17]

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 1-4 hours at 37°C.[17]

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Incubate with an anti-BrdU antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.

Secondary Assays: Unraveling the Mechanism of Action

Once the primary phenotypic effects have been established, secondary assays are employed to investigate the underlying mechanism of action.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects.

1. Caspase-Glo® 3/7 Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases.[18]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the indoline-1-sulfonamide.

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 reagent to each well.[19][20]

  • Incubation: Incubate at room temperature for 30 minutes to 3 hours.[19][20]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[20]

2. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22] In early apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[21] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can enter cells with compromised membranes, such as late apoptotic and necrotic cells.[21]

Protocol: Annexin V/PI Staining

  • Cell Harvesting and Washing: After treatment, harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[23]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.

Caption: Interpreting Annexin V/PI flow cytometry data.

Cell Cycle Analysis

Many anticancer drugs exert their effects by inducing cell cycle arrest, preventing cancer cells from replicating.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol: PI Staining for Cell Cycle Analysis

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol for at least 30 minutes on ice.[24]

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment and PI Staining: Resuspend the cells in a solution containing PI and RNase A.[24][25] The RNase A is necessary to degrade RNA, which can also be stained by PI.[25]

  • Incubation: Incubate for 5-10 minutes at room temperature.[24]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Tertiary Assays: Target Validation and Pathway Analysis

Tertiary assays are used to confirm the molecular target of the indoline-1-sulfonamide and to investigate its effects on downstream signaling pathways.

Western Blotting

Western blotting is a powerful technique for detecting and quantifying the expression levels of specific proteins.[26] It can be used to assess the effect of the indoline-1-sulfonamide on the expression of its target protein and other proteins in the relevant signaling pathway.[27][28]

Protocol: Western Blotting

  • Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme or fluorophore.[26]

  • Detection: Detect the signal using chemiluminescence or fluorescence imaging.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to measure the expression levels of specific genes.[29][30][31] This can provide complementary information to western blotting by revealing whether the indoline-1-sulfonamide affects the transcription of its target gene or other genes in the signaling pathway.[32]

Protocol: RT-qPCR

  • RNA Extraction: Isolate total RNA from the treated cells.[32]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase.[30][32]

  • qPCR: Perform qPCR using the cDNA as a template and gene-specific primers.[32]

  • Data Analysis: Analyze the data to determine the relative expression of the target genes.

Data Analysis and Interpretation

For dose-response assays, the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) should be calculated by fitting the data to a sigmoidal dose-response curve. For mechanistic assays, statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the observed effects.

Table 1: Summary of Key Assay Parameters

AssayPrincipleEndpointKey Reagents
MTT Measures metabolic activity via mitochondrial dehydrogenase function.[12]Colorimetric (Absorbance)MTT, Solubilizing Agent (e.g., DMSO)
BrdU Measures DNA synthesis by incorporation of a thymidine analog.[16]Colorimetric/FluorometricBrdU, Anti-BrdU Antibody
Caspase-Glo® 3/7 Measures activity of executioner caspases 3 and 7.[18]LuminescenceProluminescent DEVD substrate
Annexin V/PI Detects externalization of phosphatidylserine and membrane integrity.[21]Fluorescence (Flow Cytometry)Annexin V-FITC, Propidium Iodide
PI Staining Measures DNA content to determine cell cycle phase.Fluorescence (Flow Cytometry)Propidium Iodide, RNase A
Western Blot Detects specific proteins separated by size.Chemiluminescence/FluorescencePrimary and Secondary Antibodies
RT-qPCR Quantifies gene expression levels.[30]FluorescenceGene-specific primers, Reverse Transcriptase

Conclusion

The systematic application of the cell-based assays described in this guide will enable a thorough evaluation of the efficacy of novel indoline-1-sulfonamide compounds. By progressing from broad phenotypic screens to detailed mechanistic studies, researchers can gain a comprehensive understanding of a compound's biological activity, which is essential for advancing promising candidates through the drug discovery and development process.

References

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • Creative Bioarray. BrdU Cell Proliferation Assay. [Link]

  • Li, Z., et al. (2022). A review for cell-based screening methods in drug discovery. Biomedicine & Pharmacotherapy. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • S.S.K., S., & K., S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods and Protocols. [Link]

  • Shi, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules. [Link]

  • Kedzierska, K., & Martin, A. (2020, June 15). A beginner's guide to RT-PCR, qPCR and RT-qPCR. The Biochemist. [Link]

  • Smith, S., et al. (2021). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Cell Chemical Biology. [Link]

  • Stack, M. Quantitative Real Time PCR Protocol. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. [Link]

  • University of Florida. GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). [Link]

  • SciSpace. (2020, September 11). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]

  • National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]

  • ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

  • National Center for Biotechnology Information. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. [Link]

  • Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. [Link]

  • ResearchGate. Docked N-isoamyl indoline sulfonamide hit compound 4 (cyan). [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. [Link]

  • AACR Journals. Cancer Cell Lines for Drug Discovery and Development. [Link]

  • YouTube. (2021, January 4). qPCR (real-time PCR) protocol explained. [Link]

  • IGBMC. (2010, April 3). Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. [Link]

  • Reidl, C. T., et al. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Antibiotics (Basel). [Link]

  • Bernhart, E., et al. (2017). Caspase-Glo® 3/7 assay. Bio-protocol. [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Bustin, S. A., & Vandesompele, J. Monitoring gene expression: quantitative real-time rt-PCR. [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. [Link]

  • MSD Manual Professional Edition. Sulfonamides. [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Indoline-1-Sulfonamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the purification of indoline-1-sulfonamide via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this specific separation. Our approach is rooted in practical, field-proven insights to ensure you can achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of indoline-1-sulfonamide in a question-and-answer format, offering detailed, step-by-step solutions and the scientific rationale behind them.

Q1: I'm observing poor separation between my desired indoline-1-sulfonamide and a closely eluting impurity. How can I improve the resolution?

A1: Poor resolution is a frequent challenge, often stemming from an unoptimized mobile phase or improper column packing. Let's break down the approach to enhancing separation:

Underlying Cause: The polarity difference between your target compound and the impurity is insufficient for baseline separation with the current solvent system. The primary impurity is often the N-acetylated precursor, 1-acetylindoline-5-sulfonamide, which is less polar than the final product.[1]

Step-by-Step Solution:

  • Re-evaluate Your Mobile Phase with TLC: Thin-Layer Chromatography (TLC) is your most powerful tool for optimizing the mobile phase before committing to a column run.[2]

    • Goal: Aim for a retention factor (Rf) of 0.2-0.4 for your indoline-1-sulfonamide.[2] This typically provides the best separation window.

    • Solvent System: A common and effective mobile phase for indoline sulfonamides is a mixture of ethyl acetate (EtOAc) and hexane.[1]

    • Optimization:

      • If the spots are too high on the TLC plate (high Rf), your mobile phase is too polar. Decrease the proportion of ethyl acetate to hexane.

      • If the spots are too low (low Rf), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.

      • Test a range of solvent ratios (e.g., 1:4, 1:3, 1:2 EtOAc:Hexane) to find the optimal separation.

  • Consider a Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution can be highly effective.

    • How it Works: Start with a less polar mobile phase to allow the less polar impurities (like the N-acetylated precursor) to elute first. Gradually increase the polarity of the mobile phase to then elute your more polar indoline-1-sulfonamide.

    • Example Gradient: Begin with 10% EtOAc in hexane and gradually increase to 50% EtOAc over several column volumes.

  • Check Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your silica gel is packed uniformly as a slurry and has settled completely before loading your sample.

Workflow for Mobile Phase Optimization:

cluster_0 Mobile Phase Optimization Workflow Start Start Run TLC Run TLC with current solvent system Start->Run TLC Assess Rf Is Rf of product between 0.2-0.4? Run TLC->Assess Rf High Rf Rf > 0.4 Assess Rf->High Rf No Low Rf Rf < 0.2 Assess Rf->Low Rf No Good Separation Good separation from impurities? Assess Rf->Good Separation Yes Decrease Polarity Decrease EtOAc percentage High Rf->Decrease Polarity Increase Polarity Increase EtOAc percentage Low Rf->Increase Polarity Decrease Polarity->Run TLC Increase Polarity->Run TLC Proceed Proceed with column chromatography Good Separation->Proceed Yes Consider Gradient Consider gradient elution or alternative solvent system Good Separation->Consider Gradient No Consider Gradient->Run TLC

Caption: A decision-making workflow for optimizing the mobile phase using TLC.

Q2: My product is streaking or "tailing" down the column, leading to broad fractions and low purity. What's causing this and how do I fix it?

A2: Peak tailing is often a sign of secondary interactions between your compound and the stationary phase, or overloading the column.

Underlying Cause: The acidic nature of standard silica gel can interact with the basic nitrogen of the indoline ring and the sulfonamide group, causing tailing. Overloading the column with too much sample can also lead to this issue.

Step-by-Step Solution:

  • Reduce Sample Load: As a rule of thumb, the amount of crude sample should be 1-5% of the mass of the silica gel. For difficult separations, use a lower loading.

  • Deactivate the Silica Gel:

    • Triethylamine (TEA): Add a small amount of triethylamine (0.1-1%) to your mobile phase. The TEA will preferentially bind to the acidic silanol groups on the silica surface, preventing your indoline-1-sulfonamide from interacting with them and resulting in sharper peaks.

    • Pre-treating the Silica: You can also prepare a slurry of your silica gel in the mobile phase containing TEA before packing the column to ensure it is fully deactivated.

  • Ensure Proper Sample Application:

    • Dry Loading: If your compound has poor solubility in the mobile phase, it's best to use dry loading. Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column. This prevents the use of a strong solvent to dissolve the sample, which can disrupt the top of the column and cause band broadening.

    • Wet Loading: If using wet loading, dissolve your sample in the minimum amount of mobile phase or a slightly more polar solvent. A large volume of a strong solvent will widen your initial sample band.

Q3: I'm experiencing a very low yield of my indoline-1-sulfonamide after purification. Where could my product be going?

A3: Low recovery can be due to several factors, including irreversible adsorption to the silica gel, degradation of the compound on the column, or co-elution with impurities that are later discarded.

Underlying Cause: Sulfonamides can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation or irreversible binding.[3]

Step-by-Step Solution:

  • Assess Stability on Silica: Before running a large-scale column, perform a simple stability test.

    • Spot your crude material on a TLC plate.

    • Let the plate sit for 30-60 minutes before eluting.

    • If you observe the appearance of a new, more polar spot or streaking that wasn't present in the initial spotting, your compound is likely degrading on the silica.[3]

  • Mitigate On-Column Degradation:

    • Deactivate the Silica: As mentioned for peak tailing, adding a small amount of a base like triethylamine to your mobile phase can neutralize the acidic silica and prevent degradation.

    • Alternative Stationary Phases: If degradation is severe, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase like amino-propylated silica.[4]

  • Ensure Complete Elution: After your main product fractions have been collected, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or even 5% methanol in dichloromethane). Analyze these fractions by TLC to see if any of your product was strongly retained and is only now eluting.

Troubleshooting Summary Table:

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation - Non-optimal mobile phase- Column channeling/poor packing- Optimize mobile phase using TLC (aim for Rf 0.2-0.4)- Use a gradient elution- Repack the column carefully
Peak Tailing - Acidic silica interaction- Column overloading- Add 0.1-1% triethylamine to the mobile phase- Reduce the sample load- Use dry loading for sample application
Low Yield - On-column degradation- Irreversible adsorption- Test for stability on a TLC plate- Deactivate silica with triethylamine- Consider alternative stationary phases (alumina, amino-propyl)- Flush the column with a strong solvent after collection

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying indoline-1-sulfonamide?

A1: For most applications, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for the purification of indoline sulfonamides.[1] Its polarity is well-suited for separating these moderately polar compounds from less polar starting materials and byproducts. If you encounter issues with compound degradation, consider using deactivated silica or alternative stationary phases as mentioned in the troubleshooting guide.

Q2: How do I choose the starting mobile phase for my column?

A2: The ideal starting point is determined by TLC analysis. A common solvent system for indoline sulfonamides is a mixture of ethyl acetate and hexane .[1] Start by testing a few ratios on a TLC plate (e.g., 1:4, 1:2, 1:1 EtOAc:Hexane). The goal is to find a system where your desired compound has an Rf value between 0.2 and 0.4, which generally provides the best balance between retention and elution time for good separation on a column.[2]

Q3: How can I visualize indoline-1-sulfonamide on a TLC plate?

A3: Indoline-1-sulfonamide is UV active due to its aromatic rings. Therefore, the primary method for visualization is under a UV lamp at 254 nm , where it will appear as a dark spot on a fluorescent green background. For compounds that are not UV active or for additional confirmation, you can use chemical stains. A common stain that works well for nitrogen-containing compounds is a potassium permanganate (KMnO₄) stain .

Q4: What are the likely impurities I need to separate from?

A4: The most common impurities will depend on the synthetic route used. However, based on typical syntheses, you should be aware of:

  • 1-Acetylindoline-5-sulfonamide: The N-acetylated precursor is a common impurity if the deprotection step is incomplete.[1] It is less polar than the final product.

  • Unreacted Starting Materials: Depending on the specific synthesis, you may have residual indoline or the sulfonylating agent.

  • Side-Products: Over-sulfonation or reaction at other positions on the indoline ring can lead to isomeric impurities.

Careful analysis of your crude reaction mixture by TLC against standards of your starting materials can help you identify these impurities and tailor your chromatography conditions accordingly.

Experimental Protocol: General Column Chromatography of Indoline-1-Sulfonamide

This protocol provides a general framework. Remember to optimize the mobile phase based on your specific reaction mixture using TLC first.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 0.5 cm).

  • In a separate beaker, prepare a slurry of silica gel in your starting mobile phase (e.g., 20% ethyl acetate in hexane).

  • Pour the slurry into the column and gently tap the sides to ensure even packing and remove any trapped air bubbles.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add another thin layer of sand on top of the silica bed to prevent disruption during sample and solvent addition.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude indoline-1-sulfonamide in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to this solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the prepared column.

3. Elution:

  • Carefully add your mobile phase to the column, ensuring not to disturb the top layer of sand.

  • Begin collecting fractions. The size of the fractions will depend on the scale of your purification.

  • Monitor the elution of your compounds by TLC analysis of the collected fractions.

  • If using a gradient elution, gradually increase the polarity of your mobile phase as the column runs.

4. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified indoline-1-sulfonamide.

References

  • BenchChem. (2025).
  • Biotage. (2023, January 23).
  • Razumovskis, E., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8201. [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. Request PDF.
  • Research Journal of Pharmacy and Technology. (2017). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 10(4), 1145-1149.
  • MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655.
  • PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1059-1065.
  • ResearchGate. (2001). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 86, 109-114.
  • Springer Nature. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 28, 43496–43504.
  • Waters. (n.d.).
  • NIH. (2015). Solvent system selection in countercurrent separation.
  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587.
  • PubMed. (2015). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts.
  • ResearchGate. (2018).
  • Molnar Institute. (n.d.).
  • NIH. (2024).

Sources

Technical Support Center: Optimizing N-Aryl Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-aryl sulfonamide motif is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in a wide array of pharmaceuticals, including antibacterial agents and anticancer drugs.[1][2][3] The most common and direct method for its synthesis involves the reaction of an aryl or heteroaryl amine with a sulfonyl chloride.[1][4][5] While seemingly straightforward, this reaction is frequently plagued by challenges ranging from low yields to difficult purifications.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust, optimized experimental protocol. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your reaction conditions.

Core Reaction Mechanism

Understanding the reaction mechanism is fundamental to effective troubleshooting. The formation of an N-aryl sulfonamide from an amine and a sulfonyl chloride is a nucleophilic substitution reaction. The process can be catalyzed by a base, which plays a dual role.

  • Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, expelling a chloride ion.

  • Deprotonation: A base removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final N-aryl sulfonamide product. The base also neutralizes the HCl byproduct generated in the reaction.

Weakly nucleophilic anilines may require a catalyst like pyridine to facilitate the amination process.[1]

Sulfonamide Formation Mechanism R1NH2 R¹-NH₂ (Amine) Intermediate [Tetrahedral Intermediate] R1NH2->Intermediate Nucleophilic Attack R2SO2Cl R²-SO₂Cl (Sulfonyl Chloride) R2SO2Cl->Intermediate Base Base BaseH Base-H⁺Cl⁻ Base->BaseH Neutralizes HCl Product R¹-NH-SO₂-R² (Sulfonamide) Intermediate->Product Elimination of Cl⁻ Product->Product

Caption: General mechanism for N-aryl sulfonamide formation.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during N-aryl sulfonamide synthesis.

Question 1: Why is my reaction yield extremely low or zero?

Low or no yield is a frequent problem that can arise from several factors, including the quality of your reactants and the specific reaction conditions.[6]

Potential Causes & Solutions

  • Degradation of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis. Moisture in the solvent, on the glassware, or in the amine starting material can rapidly convert the sulfonyl chloride to the unreactive sulfonic acid.

    • Diagnostic Step: Check the purity of your sulfonyl chloride by ¹H NMR or GC/MS before use. A fresh, clean starting material is crucial.

    • Solution: Always use freshly opened or purified sulfonyl chloride. Ensure all glassware is oven-dried, and use anhydrous solvents. Consider running the reaction under an inert atmosphere (Nitrogen or Argon).

  • Poor Nucleophilicity of the Amine: Electron-deficient anilines (e.g., those with nitro or multiple halide substituents) are poor nucleophiles and react sluggishly.

    • Diagnostic Step: Compare the pKa of your aniline to that of a more reactive aniline. A higher pKa generally corresponds to higher nucleophilicity.

    • Solution: For weakly nucleophilic amines, a stronger base or a catalytic amount of a nucleophilic catalyst is often required. Pyridine is an excellent choice as it acts as both a base and a nucleophilic catalyst. For very challenging couplings, consider alternative methods like the Buchwald-Hartwig or Ullmann cross-coupling reactions.[5]

  • Inappropriate Base: The choice of base is critical. It must be strong enough to neutralize the HCl generated but should not cause unwanted side reactions.

    • Diagnostic Step: Review the pKa of your base and the reaction solvent.

    • Solution: For most reactions, tertiary amines like triethylamine (TEA) or pyridine are effective. If your amine is a precious resource, using a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge can prevent the base from competing with the amine in reacting with the sulfonyl chloride.

  • Suboptimal Temperature: Most sulfonamide formations proceed well at room temperature. However, some reactions may require heating or cooling.

    • Diagnostic Step: Monitor the reaction progress by TLC or LCMS at different time points. If no product is formed after several hours, temperature may be a limiting factor.

    • Solution: For slow reactions with electron-poor amines, gentle heating (40-60 °C) can increase the reaction rate. Conversely, for highly reactive amines, cooling the reaction to 0 °C during the addition of the sulfonyl chloride can prevent side reactions and improve selectivity.

Troubleshooting Low Yield Start Problem: Low/No Yield CheckReactants 1. Verify Reactant Quality Start->CheckReactants CheckConditions 2. Optimize Reaction Conditions AnalyzeByproducts 3. Analyze for Side Products SulfonylChloride Sulfonyl Chloride Degraded? CheckReactants->SulfonylChloride Is sulfonyl chloride okay? BaseChoice Incorrect Base? CheckConditions->BaseChoice AminePurity Amine Impure or Unreactive? SulfonylChloride->AminePurity Yes UseFresh Solution: - Use fresh/purified sulfonyl chloride - Use anhydrous conditions SulfonylChloride->UseFresh No AminePurity->CheckConditions No ModifyAmine Solution: - Purify amine - Use stronger base/catalyst - Consider alternative coupling AminePurity->ModifyAmine Yes SolventChoice Inappropriate Solvent? BaseChoice->SolventChoice No ScreenBases Solution: - Screen bases (Pyridine, TEA, Lutidine) BaseChoice->ScreenBases Yes TempChoice Suboptimal Temperature? SolventChoice->TempChoice No ScreenSolvents Solution: - Screen solvents (DCM, THF, ACN) SolventChoice->ScreenSolvents Yes TempChoice->AnalyzeByproducts No VaryTemp Solution: - Try 0°C for exothermic rxns - Heat for slow rxns (40-60°C) TempChoice->VaryTemp Yes

Caption: A workflow for diagnosing low yields.

Question 2: My TLC/LCMS shows multiple spots. What are the likely side products?

The formation of multiple products is usually due to side reactions involving the starting materials or the product itself.

Potential Causes & Solutions

  • Bis-sulfonylation of Primary Amine: If an excess of sulfonyl chloride is used or if the reaction conditions are too harsh, the initially formed secondary sulfonamide can be further sulfonated to form a bis(sulfonyl)amine.

    • Diagnostic Step: Check the mass of the byproduct. It should correspond to the mass of the desired product plus one sulfonyl group minus a proton.

    • Solution: Use a slight excess of the amine (1.1 to 1.2 equivalents). Add the sulfonyl chloride slowly to the reaction mixture at 0 °C to maintain a low instantaneous concentration.

  • Reaction with the Base: Nucleophilic bases like triethylamine can react with the sulfonyl chloride, especially if the primary amine is sterically hindered or unreactive.

    • Diagnostic Step: Look for byproducts corresponding to a sulfonyl-triethylammonium adduct.

    • Solution: Switch to a non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA).

  • Hydrolysis of Sulfonyl Chloride: As mentioned previously, this leads to the formation of sulfonic acid, which will be visible on LCMS and can complicate purification.

    • Solution: Ensure strictly anhydrous conditions.

Question 3: The reaction is complete, but I'm losing my product during the aqueous workup. Why?

Product loss during workup is often related to the acidic nature of the sulfonamide N-H proton.

Potential Causes & Solutions

  • Formation of a Soluble Sulfonamide Salt: The N-H proton of a sulfonamide is acidic (pKa ~10). During an aqueous workup with a basic solution (e.g., saturated sodium bicarbonate), the sulfonamide can be deprotonated to form a water-soluble salt, which is then lost to the aqueous layer.

    • Diagnostic Step: After extraction, acidify the aqueous layer with 1M HCl and see if your product precipitates or can be extracted back into an organic solvent.

    • Solution: Perform the aqueous wash with neutral or slightly acidic water (e.g., dilute HCl, pH 4-5). This ensures the sulfonamide remains in its protonated, organic-soluble form. If a basic wash is necessary to remove unreacted sulfonyl chloride (by converting it to the sulfonic acid salt), be sure to re-acidify the aqueous layer and re-extract to recover any deprotonated product.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for this reaction? A: Dichloromethane (DCM) is an excellent first choice. It is aprotic, has good solubility for a wide range of substrates, and is relatively unreactive. Other good options include tetrahydrofuran (THF), acetonitrile (ACN), and ethyl acetate (EtOAc).

Q2: How do I choose the right base? A: The choice depends on the reactivity of your amine. The table below provides a starting point.

BasepKa of Conjugate AcidTypical Use CaseKey Considerations
Pyridine 5.2Standard for unreactive anilinesActs as both base and nucleophilic catalyst.[1] Can be difficult to remove.
Triethylamine (TEA) 10.7General purpose for most aminesCan act as a competing nucleophile. Easy to remove under vacuum.
2,6-Lutidine 6.7For reactive amines or when TEA interferesSterically hindered, non-nucleophilic. Less basic than TEA.
DIPEA (Hünig's Base) 10.7Alternative to TEASterically hindered, non-nucleophilic.

Q3: Can I use aqueous sodium hydroxide as the base? (Schotten-Baumann conditions) A: Yes, Schotten-Baumann conditions (using an aqueous base like NaOH in a biphasic system) can be effective, especially for simple, robust substrates on a large scale. However, this method increases the risk of hydrolyzing the sulfonyl chloride, which can reduce yields. It is generally less suitable for complex or sensitive molecules.

Q4: My sulfonyl chloride is a solid. Should I add it directly or dissolve it first? A: It is always best to dissolve the solid sulfonyl chloride in a small amount of the reaction solvent and add it dropwise to the solution of the amine and base. This allows for better control of the reaction rate and temperature, minimizing the formation of byproducts like bis-sulfonylated species.

General Experimental Protocol

This protocol provides a robust starting point for the synthesis of N-aryl sulfonamides. It should be optimized based on the specific substrates used.

Materials:

  • Aryl amine (1.0 eq)

  • Arylsulfonyl chloride (1.05 eq)

  • Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aryl amine (1.0 eq) and anhydrous DCM.

  • Base Addition: Add the base (e.g., pyridine, 2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve the arylsulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LCMS until the starting amine is consumed (typically 2-12 hours).

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove the excess base, followed by water (1x), and finally with brine (1x). Note: If your product is suspected of being lost to the aqueous layer, re-extract the combined aqueous layers with DCM.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-aryl sulfonamide.

References

  • Wallace, O. B. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Young, J. M., et al. (2016). One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. Organic Letters. Available at: [Link]

  • Various Authors. (2021). Recent developments in the synthesis of N-aryl sulfonamides. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2000). N-Arylation of Sulfonamides on Solid Supports. American Chemical Society. Available at: [Link]

  • Various Authors. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]

  • Xia, J., et al. (2021). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Journal of Sulfur Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Bolshan, Y., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. Available at: [Link]

  • Lin, Z., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Indoline-1-Sulfonamide Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISC-2024-05 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Crystallization Process Development

Executive Summary & Core Diagnostic

Subject: Troubleshooting phase separation ("oiling out"), polymorphism, and yield loss during the isolation of indoline-1-sulfonamide derivatives.

The Central Challenge: Indoline-1-sulfonamides combine a rigid bicyclic indoline core with a polar sulfonamide moiety. This creates a "Janus-faced" molecule—hydrophobic on one side, polar on the other. The most frequent failure mode is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the metastable zone width (MSZW) is narrow, and the system enters a region where an amorphous oil is thermodynamically more stable than the crystalline solid, often due to high supersaturation or impurities.

Diagnostic Decision Tree (Oiling Out)

If your flask contains a gummy oil instead of white needles, stop immediately. Do not cool further; it will only harden the oil into an intractable glass. Use the logic flow below to diagnose the root cause.

OilingOutTroubleshoot Start PROBLEM: Material Oiled Out CheckTemp Is T_oil > T_melting? Start->CheckTemp CheckImpurity Check Purity (TLC/HPLC) CheckTemp->CheckImpurity No (Oil formed on cooling) SolventIssue CAUSE: Solvent Boiling Point > MP CheckTemp->SolventIssue Yes (Oil is hot) ImpurityIssue CAUSE: Eutectic Impurity Depression CheckImpurity->ImpurityIssue Low Purity SupersatIssue CAUSE: Supersaturation too High CheckImpurity->SupersatIssue High Purity Action1 FIX: Switch to Lower BP Solvent (e.g., EtOH -> MeOH) SolventIssue->Action1 Action2 FIX: Charcoal Treatment & Silica Plug ImpurityIssue->Action2 Action3 FIX: Re-heat, Dilute (10%), Seed @ Cloud Point SupersatIssue->Action3

Figure 1: Diagnostic logic for identifying the cause of oiling out during sulfonamide crystallization.

Technical Troubleshooting Guides

Issue A: The "Oiling Out" Phenomenon

Symptom: The solution turns turbid, but instead of crystals, distinct liquid droplets form on the flask walls or bottom. Mechanism: You have entered the "spinodal decomposition" region. The energy barrier to form a liquid droplet is lower than that to form a crystal lattice. This is often exacerbated by residual sulfonyl chloride starting material, which acts as a "solvent" for your product.

Corrective Protocol (The "Two-Solvent Rescue"):

  • Re-dissolution: Return the oily mixture to reflux. Add just enough "Good Solvent" (e.g., Ethanol or Acetone) to dissolve the oil back into a homogeneous phase.

  • Temperature Adjustment: Cool the solution only to the temperature where the oil previously appeared, then stop.

  • Seeding (Critical): Add seed crystals (0.5 - 1.0 wt%) of pure indoline-1-sulfonamide. If you lack seeds, scratch the glass vigorously with a rod to generate microscopic glass dust, which can act as nucleation sites.

  • Controlled Antisolvent: Add the antisolvent (Water or Hexane) extremely slowly via syringe pump or dropwise. The goal is to stay within the Metastable Zone Width (MSZW).

Issue B: Color Contamination (Pink/Brown)

Symptom: Crystals are off-white, pink, or brown. Mechanism: Indoline derivatives are oxidation-sensitive. The color usually comes from oxidized indoline oligomers or trace iodine/copper if metal catalysis was used in synthesis.

Corrective Protocol:

  • Activated Carbon: Do not just add carbon to the crystallization flask.

    • Dissolve crude solid in hot solvent.[1]

    • Add 5 wt% activated carbon (e.g., Darco G-60).

    • Stir at reflux for 15 minutes.

    • Filter hot through a Celite pad. Note: Pre-warm the funnel to prevent premature crystallization in the filter stem.

Issue C: Polymorphism (Fluffy vs. Needles)

Symptom: Batch-to-batch variation in bulk density (fluffy cotton-like solid vs. dense needles). Mechanism: Sulfonamides are notorious for polymorphism. Rapid cooling often traps the kinetic form (fluffy, lower melting point), while slow cooling yields the thermodynamic form (needles, higher melting point).

Validation Step: Compare the Melting Point (MP) of the two forms.

  • Kinetic Form: Lower MP (e.g., 138–140°C).

  • Thermodynamic Form: Higher MP (e.g., 142–144°C).

  • Action: If you need the stable form, perform a slurry ripening : Suspend the solid in the solvent system at 50°C for 4-6 hours without dissolving it completely. This drives the Ostwald ripening process, converting kinetic crystals to thermodynamic ones.

Standardized Crystallization Protocols

These protocols are designed for N-sulfonyl indoline derivatives . All solvents must be HPLC grade.

Protocol 1: The "Gold Standard" (Ethanol/Water)

Best for: High purity crude (>90%), removing polar impurities.

StepOperationCritical Parameter
1 Dissolution Dissolve 10g crude in 95% Ethanol (approx. 5-7 mL/g) at reflux (78°C).
2 Clarification If insoluble particles remain, filter hot. If colored, use Carbon (see Issue B).
3 Nucleation Remove from heat. Allow to cool to ~60°C. Add warm Water dropwise until permanent turbidity (cloud point) is just reached.
4 Seeding Add 10-20 mg of pure seed crystals. Stir gently at 50-60°C for 30 mins.
5 Growth Cool to room temperature at 10°C/hour. Then cool to 0-4°C in an ice bath.
6 Isolation Filter.[2][3][4] Wash cake with cold 50:50 EtOH:Water. Dry under vacuum at 45°C.
Protocol 2: The "Lipophilic" System (EtOAc/Hexanes)

Best for: Removing non-polar impurities or unreacted indoline.

  • Dissolve crude in minimal boiling Ethyl Acetate (EtOAc).

  • Remove from heat.

  • Slowly layer Hexanes (or Heptane) on top of the EtOAc solution (ratio 1:2 EtOAc:Hexane).

  • Allow diffusion to occur undisturbed at room temperature.

  • Why this works: Slow diffusion prevents the local high supersaturation that causes oiling out.

Process Workflow Visualization

PurificationWorkflow Reaction Crude Reaction Mixture (Indoline + R-SO2-Cl) Quench Acidic Quench (HCl) Removes unreacted Indoline Reaction->Quench Extraction DCM Extraction & Brine Wash Quench->Extraction Evap Rotary Evaporation (Do not dry completely!) Extraction->Evap Decision State of Residue? Evap->Decision Solid Solid Residue Decision->Solid Yes Oil Oily Residue Decision->Oil No Cryst1 Protocol 1: EtOH/Water Solid->Cryst1 Standard Cryst2 Protocol 2: EtOAc/Hexane Oil->Cryst2 If oily, use diffusion

Figure 2: End-to-end purification workflow for N-sulfonyl indolines.

Frequently Asked Questions (FAQs)

Q: My product smells like sulfur/garlic. Is it pure? A: No. This indicates residual sulfonyl chloride or degradation products.

  • Fix: Wash the organic layer during extraction with 1M NaHCO3 (to remove sulfonic acids) and then dilute ammonia (to convert residual sulfonyl chloride to sulfonamide, which is often more separable, or to hydrolyze it).

Q: Can I use Methanol instead of Ethanol? A: Yes, but Methanol has a higher solubility power for sulfonamides. You will likely need a lower temperature (-20°C) or more antisolvent (water) to achieve comparable yields, which increases the risk of oiling out. Ethanol is generally preferred for a wider metastable zone.

Q: The crystals are "sweating" oil after filtration. A: You have trapped mother liquor inclusions inside the crystals.

  • Fix: Grind the crystals into a fine powder and dry under high vacuum (0.1 mbar) at 50°C. If the melting point is still sharp, it is solvent inclusion. If the melting point is depressed, it is a chemical impurity—recrystallize again.

References

  • BenchChem Technical Support. (2025).[1][5] Recrystallization of Sulfonamide Products: Troubleshooting Guide. Retrieved from 5

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Control Strategies.[1][6][7] Retrieved from 6

  • ResearchGate Community. (2014). How to avoid the formation of oil droplets during recrystallization? Retrieved from 8

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (Standard text for MSZW and seeding theory).
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for solvent selection logic).

Sources

Technical Support Center: Troubleshooting Indoline-1-Sulfonamide Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Low Bioactivity / Potency Loss in Synthesized Indoline-1-Sulfonamides Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Welcome to the Technical Support Center

You have synthesized an indoline-1-sulfonamide derivative, but the biological data (


, 

, or % Inhibition) is underwhelming or inconsistent. This is a common frustration with this scaffold. The indoline core is a "privileged structure," but its physicochemical quirks and specific Structure-Activity Relationship (SAR) rules often lead to silent failures.

This guide is not a generic checklist. It is a root-cause analysis system designed to isolate whether your issue is Synthetic (purity/identity), Physicochemical (solubility/stability), or Mechanistic (target engagement).

Module 1: Synthetic Integrity & Purity

Is the molecule in the vial actually what you think it is?

Indoline-1-sulfonamides present unique characterization challenges that often mask the presence of inactive species.

Troubleshooting Protocol 1.1: The Rotamer Trap

Symptom: NMR spectra show broadened peaks or "impurities" (extra sets of peaks) that integrate to non-integer values, leading you to over-purify or discard active batches. Root Cause: The


 bond in sulfonamides has a high rotation barrier. Indoline-1-sulfonamides often exist as rotamers in solution, especially with bulky substitutions at the C7 position.
Validation Step: 
  • Variable Temperature (VT) NMR: Run

    
     NMR at elevated temperature (e.g., 50–60°C in DMSO-
    
    
    
    ).
  • Result: If the "impurity" peaks coalesce into sharp singlets, they are rotamers. Your compound is pure. Do not discard.

Troubleshooting Protocol 1.2: The Oxidation Artifact

Symptom: Loss of chirality or unexpected aromaticity in the NMR. Root Cause: Indolines are susceptible to oxidation to indoles . This flattens the 3D "pucker" of the indoline ring (approx. 20-30° twist) into a planar indole.

  • Impact: If your target is Tubulin (colchicine site), the planar indole analog is often significantly less potent than the bent indoline. Validation Step:

  • Check the C2/C3 protons in

    
     NMR. Indolines show distinct triplets/multiplets at ~3.0–4.0 ppm. Indoles show aromatic protons ~6.5–7.5 ppm.
    
  • Action: If indole content >5%, re-synthesize using degassed solvents and store under argon.

Visual Workflow: Synthetic Integrity Check

SynthesisCheck Start Low Bioactivity Observed NMR_Check 1. Check 1H NMR (DMSO-d6) Start->NMR_Check Split_Peaks Are peaks split/broad? NMR_Check->Split_Peaks VT_NMR Run VT-NMR (60°C) Split_Peaks->VT_NMR Yes Indole_Check Check C2/C3 Region (3.0-4.0 ppm) Split_Peaks->Indole_Check No Coalesce Do peaks coalesce? VT_NMR->Coalesce Rotamers Confirmed Rotamers. Compound is PURE. Coalesce->Rotamers Yes Impurity Confirmed Impurity. Re-purify. Coalesce->Impurity No Aromatic Peaks shifted to 6.5-7.5 ppm? Indole_Check->Aromatic Oxidation Oxidation to Indole. Inactive Planar Analog. Aromatic->Oxidation Yes Intact Scaffold Intact. Aromatic->Intact No

Caption: Diagnostic workflow to distinguish between benign rotamers and activity-killing oxidation (indole formation).

Module 2: Physicochemical Barriers

Is the compound reaching the target?

Indoline-1-sulfonamides are notoriously lipophilic ("brick dust"). Low bioactivity is often a false negative caused by precipitation in the assay media.

The "Crash-Out" Phenomenon

Issue: The sulfonamide and indoline moieties are hydrophobic. In DMSO (stock), they are soluble.[1] Upon dilution into aqueous assay buffer (PBS/Media), they form micro-aggregates. Impact: Aggregates sequester the enzyme/protein (nonspecific inhibition) OR precipitate out (loss of potency).

Data Summary: Solubility Impact on Bioactivity | State in Assay Media | Observed


 | Interpretation |
| :--- | :--- | :--- |
| Soluble Monomer  | True Value (e.g., 50 nM) | Accurate potency. |
| Colloidal Aggregate  | Artifactually Low (e.g., 10 nM) | False Positive. "Sticky" compound inhibits nonspecifically. |
| Precipitate  | Artifactually High (e.g., >50 

M) | False Negative. Compound is not in solution.[1] |

Validation Protocol (The Nephelometry Check):

  • Prepare your top concentration (e.g., 100

    
    M) in assay buffer (1% DMSO).
    
  • Measure Absorbance at 650 nm (where compound shouldn't absorb).

  • Threshold: If

    
    , you have precipitation.
    
  • Fix: Add 0.01% Triton X-100 to the assay buffer or lower the max concentration.

Module 3: Target Engagement & SAR

Does the molecule fit the binding site?

This is the most critical scientific checkpoint. The design requirements for Indoline-1-sulfonamides differ drastically depending on whether you are targeting Tubulin or Carbonic Anhydrase (CA) .

Scenario A: Targeting Carbonic Anhydrase (CA)

The Trap: N-substituted sulfonamides generally DO NOT inhibit CA.

  • Mechanism: CA inhibition requires a primary sulfonamide (

    
    ) to coordinate the Zinc (
    
    
    
    ) ion in the active site.
  • The Error: In an indoline-1-sulfonamide, the sulfur is attached to the indoline nitrogen (

    
    ). There is no free 
    
    
    
    to bind Zinc.
  • The Fix: If targeting CA, the sulfonamide must be on the aryl ring (C5 position) of the indoline, NOT the nitrogen, or the attached Aryl group must carry a separate primary sulfonamide.

Scenario B: Targeting Tubulin (Anticancer)

The Trap: Metabolic Dehydrogenation.

  • Mechanism: Indoline-1-sulfonamides (like the reference compound J30 ) bind to the colchicine site.[2] This site accommodates the "bent" indoline shape.

  • The Error: In vivo or in liver microsome assays (HLM), CYP450 enzymes (specifically CYP3A4 ) rapidly dehydrogenate the indoline to an indole .

  • Consequence: The indole is planar. It no longer fits the bent colchicine pocket effectively.

  • The Fix: Block the metabolic "soft spot" by adding methyl groups at the C2 or C3 positions (gem-dimethyl) to prevent dehydrogenation.

Visual Workflow: SAR Optimization Strategy

SAR_Logic Target Select Target CA Carbonic Anhydrase Target->CA Tubulin Tubulin (Colchicine Site) Target->Tubulin Check_Zn Is Sulfonamide Primary (-SO2NH2)? CA->Check_Zn Inactive_CA Inactive. N-Substituted Sulfonamides cannot bind Zn2+. Check_Zn->Inactive_CA No (Indoline-N-SO2-R) Active_CA Potentially Active. Ensure -SO2NH2 is present. Check_Zn->Active_CA Yes (R-SO2-NH2) Check_Shape Is Core Indoline or Indole? Tubulin->Check_Shape Indole Indole (Planar) Weak Binding Check_Shape->Indole Indoline Indoline (Bent) Strong Binding Check_Shape->Indoline Metab Metabolic Liability: CYP3A4 converts Indoline -> Indole Indoline->Metab Fix Fix: Add C2/C3 Methyl groups Metab->Fix

Caption: Decision tree for structural optimization based on biological target (CA vs. Tubulin).

Frequently Asked Questions (FAQ)

Q: My compound shows activity in cell-based assays but zero activity in enzymatic assays. Why? A: This suggests an "off-target" mechanism. Indoline-1-sulfonamides are reported to act as prodrugs in some contexts or affect mitochondrial potential. Alternatively, your enzymatic assay might lack a necessary cofactor, or the compound is aggregating (see Module 2).

Q: Can I use the primary sulfonamide (-SO2NH2) for Tubulin targeting? A: You can, but it is not required. For tubulin, the sulfonamide acts as a rigid linker to position the aryl rings. The N-substituted sulfonamide (indoline-1-sulfonamide) is actually preferred for tubulin because it locks the conformation.

Q: How do I improve solubility without changing the core? A: Formulate as a salt if possible (unlikely for neutral indoline-sulfonamides), or use Solid Dispersion techniques (e.g., PEG-400 or Captisol) for animal studies. For in vitro work, ensure DMSO concentration is <0.5% to prevent precipitation.

References

  • Chien, C. M., et al. (2007). "A novel oral indoline-sulfonamide agent, J30, exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Simmons, K. A., et al. (2008). "Dehydrogenation of the Indoline-Containing Drug Indapamide by CYP3A4: Correlation with In Silico Predictions."[3] Drug Metabolism and Disposition.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[4] Journal of Pharmacological and Toxicological Methods.

Sources

Technical Support Center: Synthesis of Indoline-1-sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of indoline-1-sulfonamides. This resource is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to overcome common synthetic challenges, minimize side reactions, and maximize the yield and purity of your target compounds.

This guide is structured to be a practical bench-side companion. We will move from frequently asked questions to a deep-dive troubleshooting guide, complete with detailed experimental procedures and mechanistic insights.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions that often arise when planning the synthesis of indoline-1-sulfonamides.

Q1: What is the most common and reliable method for synthesizing indoline-1-sulfonamide?

A1: The most prevalent and dependable method is the nucleophilic substitution reaction between indoline (a secondary amine) and an appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride or tosyl chloride). The reaction is typically carried out in an anhydrous aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Q2: Why is the choice of base so critical in this reaction?

A2: The base plays a multifaceted role. Its primary function is to act as an acid scavenger for the HCl generated during the reaction. However, the nature and strength of the base can significantly influence the reaction rate and the side-product profile. A non-nucleophilic organic base like pyridine or triethylamine (TEA) is often preferred. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate, which then readily reacts with the indoline. Using an excessively strong base can lead to unwanted side reactions, which we will explore in the troubleshooting section.

Q3: How does reaction temperature affect the outcome?

A3: Temperature control is crucial for selectivity. The N-sulfonylation reaction is generally exothermic. Running the reaction at low temperatures (e.g., 0 °C), especially during the addition of the highly reactive sulfonyl chloride, helps to control the reaction rate and suppress potential side reactions.[2] Allowing the reaction to proceed at an elevated temperature can increase the rate of formation of undesired byproducts.

Q4: What are the primary side reactions I should be aware of?

A4: The two most significant side reactions are C-sulfonylation on the aromatic ring of the indoline and the hydrolysis of the sulfonyl chloride starting material. C-sulfonylation, particularly at the C7 position, can become competitive under certain conditions.[3] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common issue if the reaction is not performed under strictly anhydrous conditions.

Troubleshooting Guide: From Low Yields to Impure Products

This section is formatted to help you diagnose and resolve specific experimental issues.

Problem 1: Low or No Yield of the Desired Indoline-1-sulfonamide

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted indoline starting material, even after prolonged reaction time.

Possible Cause Explanation & Causality Recommended Solution
Inactive Sulfonyl Chloride Sulfonyl chlorides are highly susceptible to hydrolysis. If exposed to atmospheric moisture, the reagent will convert to the unreactive sulfonic acid.Action: Use a fresh bottle of sulfonyl chloride or purify the existing stock. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Perform the reaction in an anhydrous solvent.
Insufficient Base The reaction generates one equivalent of HCl. Without a sufficient amount of base to neutralize it, the indoline starting material will be protonated to form an unreactive ammonium salt.Action: Use at least 1.1 to 1.5 equivalents of a suitable base (e.g., triethylamine, pyridine) to ensure the indoline remains nucleophilic throughout the reaction.[4]
Low Reaction Temperature While low temperature is good for initial control, some reactions may require thermal energy to proceed at a reasonable rate after the initial addition.Action: After the slow addition of sulfonyl chloride at 0 °C, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[4] If the reaction is still sluggish, gentle heating (e.g., 40-50 °C) can be attempted, but watch for byproduct formation.
Problem 2: A Major Impurity with the Same Mass as the Product is Observed

Symptom: 1H NMR and LC-MS indicate the formation of an isomeric byproduct. The mass is correct, but the spectroscopic data does not match the desired N-sulfonylated product.

Possible Cause Explanation & Causality Recommended Solution
C-Sulfonylation This is a competing electrophilic aromatic substitution reaction on the electron-rich benzene ring of indoline. The C7 position is particularly susceptible to functionalization, sometimes facilitated by chelation assistance if certain directing groups are present on the nitrogen.[3] This side reaction can be promoted by Lewis acids or certain catalysts.Action 1 (Avoid Catalysts): Ensure no unintended metal catalysts (e.g., Copper salts from previous reactions) are present. The standard N-sulfonylation does not require a metal catalyst.[5] Action 2 (Control Temperature): C-H activation often has a higher activation energy barrier than N-sulfonylation. Running the reaction at a lower temperature (0 °C) will kinetically favor the desired N-sulfonylation.
Problem 3: Presence of a Higher Molecular Weight Impurity

Symptom: LC-MS or NMR analysis indicates a byproduct with a mass corresponding to the addition of two sulfonyl groups.

Possible Cause Explanation & Causality Recommended Solution
Di-sulfonylation (Over-sulfonylation) While indoline is a secondary amine and cannot form a stable di-sulfonamide in the same way a primary amine can, a related side reaction can occur. If a strong base deprotonates the C7 position of the indoline ring, the resulting carbanion could potentially attack another molecule of sulfonyl chloride. More commonly for secondary amines, this is a sign of a more complex degradation or rearrangement pathway under harsh conditions. A similar issue of bis-sulfonylation has been observed at activated methyl groups in picoline derivatives.[6]Action 1 (Stoichiometry Control): Use a slight excess of the indoline (e.g., 1.1 equivalents) relative to the sulfonyl chloride (1.0 equivalent) to ensure the electrophile is the limiting reagent. Action 2 (Base Selection): Avoid overly strong bases like n-BuLi or LDA unless specific C-H functionalization is desired. Stick to milder organic bases like triethylamine or pyridine. Action 3 (Slow Addition): Add the sulfonyl chloride slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors reactions of a higher order with respect to the electrophile.

Visualizing the Reaction Pathways

To better understand the chemistry, the following diagrams illustrate the primary reaction and a key side reaction.

Indoline_N_Sulfonylation cluster_reactants Reactants Indoline Indoline SulfonylChloride R-SO₂Cl Product Indoline-1-sulfonamide Indoline->Product Nucleophilic Attack SulfonylChloride->Product Base Base (e.g., Pyridine) BaseHCl Base·HCl Salt Base->BaseHCl HCl HCl Indoline_C7_Sulfonylation cluster_reactants Reactants cluster_products Side Product Indoline_N_Protected N-Protected Indoline (e.g., N-acetyl) C7_Product C7-Sulfonylated Indoline Indoline_N_Protected->C7_Product C-H Activation/ Electrophilic Attack SulfonylChloride R-SO₂Cl SulfonylChloride->C7_Product Catalyst Cu Catalyst Catalyst->C7_Product Facilitates Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Start Synthesis Monitor Monitor Reaction by TLC/LC-MS Start->Monitor Problem Problem Detected? Monitor->Problem Isomer Isomeric Impurity (Same Mass) Monitor->Isomer Unexpected Spot/ Peak Detected HighMW High MW Impurity Monitor->HighMW Unexpected Spot/ Peak Detected Success Reaction Successful: Proceed to Workup & Purification Problem->Success No LowYield Low Yield/ No Reaction Problem->LowYield Yes CheckReagents Check Reagent Activity (esp. R-SO₂Cl) & Stoichiometry LowYield->CheckReagents CheckConditions Adjust Temperature & Base Isomer->CheckConditions Check Temperature CheckCatalyst Rule out Metal Contamination Isomer->CheckCatalyst AdjustStoich Adjust Stoichiometry (Indoline in excess) HighMW->AdjustStoich CheckReagents->CheckConditions AdjustStoich->CheckConditions Use Milder Base

Sources

Validation & Comparative

Comparative Efficacy of Indoline-1-Sulfonamide Derivatives: A Dual-Target Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of indoline-1-sulfonamide derivatives, focusing on their structural divergence into two distinct anticancer classes: Tubulin Inhibitors and Histone Deacetylase (HDAC) Inhibitors.

Executive Summary

The indoline-1-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, capable of addressing multiple cancer hallmarks depending on specific substitution patterns. This guide compares two primary classes of derivatives derived from this core:

  • Tubulin Polymerization Inhibitors (e.g., J30): Characterized by C7-substitution, targeting the colchicine binding site.[1]

  • HDAC Inhibitors (e.g., MPT0E028): Characterized by C5-substitution (hydroxamic acid), targeting zinc-dependent histone deacetylases.

Both classes demonstrate superior potency against multidrug-resistant (MDR) phenotypes compared to standard clinical agents like colchicine or SAHA (Vorinostat).

Structural & Mechanistic Comparison

The biological trajectory of the indoline-1-sulfonamide core is dictated by the regiochemistry of its secondary substituents.

The Divergent Scaffold
  • Core: N-(indolin-1-yl)benzenesulfonamide.

  • Path A (Tubulin): Introduction of an amide or heterocyclic moiety at the C7 position creates a steric fit for the colchicine binding pocket of

    
    -tubulin.
    
  • Path B (HDAC): Introduction of a zinc-binding group (ZBG), typically a hydroxamic acid via a linker, at the C5 position allows the molecule to span the hydrophobic channel of HDAC enzymes.

Lead Candidate Profiles
FeatureCandidate A: J30 Candidate B: MPT0E028
Primary Target

-Tubulin (Colchicine Site)
Pan-HDACs (Class I/IIb) & Akt
Chemical Structure N-[1-(4-methoxybenzenesulfonyl)-indol-7-yl]-isonicotinamide3-(1-benzenesulfonyl-indol-5-yl)-N-hydroxy-acrylamide
Key Substituent C7-Isonicotinamide C5-N-hydroxyacrylamide
Mechanism Microtubule depolymerization; G2/M arrestHistone/Tubulin hyperacetylation; Akt inhibition
IC50 (Potency) ~0.03 - 0.05 µM (KB, MDR cells)53 nM (HDAC1), 29 nM (HDAC6)
Oral Bioavailability High (Tumor regression in xenografts)High (Superior to SAHA in xenografts)
Mechanistic Pathway Diagram

The following diagram illustrates how the same core scaffold diverges into two distinct apoptotic signaling pathways.

IndolinePathways Core Indoline-1-Sulfonamide Scaffold Sub7 C7-Substitution (e.g., Isonicotinamide) Core->Sub7 Path A Sub5 C5-Substitution (e.g., Hydroxamic Acid) Core->Sub5 Path B Tubulin Target: Tubulin (Colchicine Site) Sub7->Tubulin Binding Depoly Microtubule Depolymerization Tubulin->Depoly Inhibition G2M G2/M Cell Cycle Arrest Depoly->G2M Apoptosis APOPTOSIS (Caspase-3 Activation) G2M->Apoptosis HDAC Target: HDACs (Zn2+ Active Site) Sub5->HDAC Binding Acet Hyperacetylation of Histones & p53 HDAC->Acet Inhibition Diff Transcriptional Reprogramming Acet->Diff Diff->Apoptosis

Figure 1: Divergent signaling pathways of indoline-1-sulfonamide derivatives based on substitution patterns.

Experimental Efficacy Data

Antiproliferative Potency (IC50 Comparison)

Data synthesized from comparative studies on human cancer cell lines.[2][3][4][5][6]

Cell LineTissue OriginJ30 (Tubulin Target) IC50 (µM)MPT0E028 (HDAC Target) IC50 (µM)SAHA (Control) IC50 (µM)
KB Oral Epidermoid0.032N/A> 1.0
KB-Vin10 MDR (P-gp overexpressed)0.029N/A> 5.0
HCT116 ColorectalN/A0.09 0.82
Ramos B-Cell LymphomaN/A0.65 2.61
HUVEC Normal Endothelial> 10.0> 30.0~3.5

Analysis:

  • J30 exhibits "collateral sensitivity," maintaining potency even in P-gp overexpressing lines (KB-Vin10), a common failure point for taxanes.

  • MPT0E028 demonstrates a ~9-fold potency advantage over the FDA-approved drug SAHA in colorectal cancer models and shows a wider therapeutic window (less toxicity to HUVEC cells).

Experimental Protocols

To validate the efficacy of these derivatives, the following self-validating protocols are recommended.

Synthesis: General N-Sulfonylation (Common Step)

This step installs the sulfonamide core required for both classes.

  • Reagents: Indoline (or substituted derivative), Arylsulfonyl chloride, Pyridine (as solvent/base).

  • Procedure:

    • Dissolve indoline derivative (1.0 eq) in anhydrous pyridine at 0°C.

    • Add arylsulfonyl chloride (1.2 eq) dropwise.

    • Stir at room temperature for 2-4 hours (monitor by TLC).

    • Quench: Pour into ice-water/HCl mixture.

    • Purification: Recrystallize the precipitate from EtOH/Water.

  • Validation: 1H NMR should show the disappearance of the indoline N-H signal (~3-5 ppm) and appearance of sulfonyl aromatic protons.

Biological Assay: Tubulin Polymerization (For J30-like compounds)

Objective: Confirm direct interaction with tubulin rather than non-specific toxicity.

  • Preparation: Use >99% pure tubulin protein in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Execution:

    • Incubate tubulin (3 mg/mL) with test compound (5 µM) or vehicle (DMSO) at 37°C.

    • Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Readout:

    • Control: Sigmoidal curve indicating nucleation, growth, and steady state.

    • Active Inhibitor: Flat line or significantly reduced slope (Vmax).

    • Self-Check: Include Combretastatin A-4 (CA-4) as a positive control; it must inhibit >90% polymerization.

Biological Assay: HDAC Fluorometric Activity (For MPT0E028-like compounds)

Objective: Quantify enzymatic inhibition of Class I/II HDACs.

  • Substrate: Use a fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC).

  • Execution:

    • Incubate HeLa nuclear extract (rich in HDACs) with test compound for 30 mins at 37°C.

    • Add substrate and incubate for 30 mins.

    • Add Developer solution (Trypsin) to release the fluorophore from deacetylated lysine.

  • Readout: Measure fluorescence (Ex 350-380 nm / Em 440-460 nm).

    • Calculation: % Inhibition = [1 - (RFU_sample / RFU_control)] x 100.

Conclusion

The indoline-1-sulfonamide scaffold is a versatile template for anticancer drug discovery. The choice of substituent determines the pharmacological fate:

  • Select J30-type derivatives (C7-substituted) if targeting microtubule dynamics in multidrug-resistant solid tumors.

  • Select MPT0E028-type derivatives (C5-substituted) if targeting epigenetic regulation (HDACs) and Akt signaling in hematological malignancies or colorectal cancer.

Researchers should utilize the provided protocols to verify the mechanism of action early in the development pipeline, ensuring the observed cytotoxicity is target-specific.

References

  • J30 Efficacy & Mechanism: Chuang, Y. et al. (2007). "A novel oral indoline-sulfonamide agent, J30, exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule."[1] Journal of Pharmacology and Experimental Therapeutics.

  • MPT0E028 Discovery & HDAC Activity: Huang, H. L. et al. (2012).[4][7] "Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor, in Human Colorectal Cancer HCT116 Cells In Vitro and In Vivo." PLoS One.

  • MPT0E028 in Lymphoma: Huang, H. L. et al. (2015).[4] "Novel oral histone deacetylase inhibitor, MPT0E028, displays potent growth-inhibitory activity against human B-cell lymphoma in vitro and in vivo."[2][4] Oncotarget.

  • Indoline Tubulin Inhibitors (Recent Updates): Wang, S. Y. et al. (2021). "Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization."[6] Bioorganic & Medicinal Chemistry Letters.

Sources

A Comparative Analysis of Indoline-1-Sulfonamide (J30) and Paclitaxel in Preclinical Xenograft Models of Cancer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vivo efficacy of the novel indoline-1-sulfonamide, J30, and the established chemotherapeutic agent, paclitaxel. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research. We will delve into the distinct mechanisms of action of these two compounds, provide detailed protocols for a comparative xenograft study, and present illustrative data to guide future preclinical investigations.

Introduction: Targeting the Microtubule Cytoskeleton in Cancer Therapy

The microtubule cytoskeleton is a cornerstone of eukaryotic cell biology, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Its dynamic nature, characterized by the rapid polymerization and depolymerization of α- and β-tubulin heterodimers, makes it an attractive target for anticancer drug development. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1]

Two major classes of drugs that interfere with microtubule function are the microtubule-stabilizing and microtubule-destabilizing agents. Paclitaxel (a taxane) is a classic example of a microtubule-stabilizing agent, while vinca alkaloids are well-known destabilizing agents.[2] This guide focuses on a newer entrant, the indoline-1-sulfonamide J30, a potent microtubule destabilizer, and compares its preclinical efficacy with paclitaxel.

Mechanism of Action: A Tale of Two Microtubule-Targeting Agents

While both J30 and paclitaxel target tubulin, their mechanisms of action are diametrically opposed, leading to the same ultimate fate for cancer cells – apoptosis.

Indoline-1-sulfonamide (J30): A Microtubule Depolymerizer

The novel oral indoline-1-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exerts its anticancer effects by inhibiting the assembly of tubulin.[3] It binds to the colchicine-binding site on β-tubulin, preventing the polymerization of microtubules.[3] This disruption of microtubule formation leads to the disorganization of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[3][4] The apoptotic signaling cascade initiated by J30 involves the phosphorylation of Bcl-2, translocation of cytochrome c, and activation of caspases-9 and -3.[3]

Paclitaxel: A Microtubule Stabilizer

In contrast, paclitaxel, a member of the taxane family of drugs, promotes the assembly of microtubules and stabilizes them by preventing depolymerization.[5] It binds to the β-tubulin subunit within the microtubule polymer, effectively freezing the microtubule in a polymerized state.[2] This abnormal stabilization disrupts the dynamic instability required for proper mitotic spindle function, leading to a prolonged mitotic block and ultimately, apoptotic cell death.[1][6]

cluster_0 Microtubule Dynamics cluster_1 Drug Intervention Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest J30 J30 Polymerization Polymerization J30->Polymerization Inhibits Paclitaxel Paclitaxel Depolymerization Depolymerization Paclitaxel->Depolymerization Inhibits Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Opposing mechanisms of J30 and Paclitaxel on microtubule dynamics leading to apoptosis.

Comparative In Vivo Efficacy in a Pancreatic Cancer Xenograft Model

To provide a framework for evaluating the in vivo efficacy of J30 against a clinically relevant standard, we outline a head-to-head comparison study in a pancreatic cancer xenograft model. Pancreatic cancer is selected due to its aggressive nature and the limited efficacy of current treatments.[7] The PANC-1 cell line is a well-established model for pancreatic adenocarcinoma.[8]

Experimental Workflow

cluster_0 Treatment Phase PANC-1 Cell Culture PANC-1 Cell Culture Cell Harvest & Counting Cell Harvest & Counting PANC-1 Cell Culture->Cell Harvest & Counting Subcutaneous Injection\n(Nude Mice) Subcutaneous Injection (Nude Mice) Cell Harvest & Counting->Subcutaneous Injection\n(Nude Mice) Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection\n(Nude Mice)->Tumor Growth Monitoring Randomization (Tumor Volume ~100-150 mm³) Randomization (Tumor Volume ~100-150 mm³) Tumor Growth Monitoring->Randomization (Tumor Volume ~100-150 mm³) Treatment Groups Treatment Groups Randomization (Tumor Volume ~100-150 mm³)->Treatment Groups Vehicle Control Vehicle Control Treatment Groups->Vehicle Control J30 (oral gavage) J30 (oral gavage) Treatment Groups->J30 (oral gavage) Paclitaxel (i.p. injection) Paclitaxel (i.p. injection) Treatment Groups->Paclitaxel (i.p. injection) Tumor Measurement & Body Weight Tumor Measurement & Body Weight Vehicle Control->Tumor Measurement & Body Weight J30 (oral gavage)->Tumor Measurement & Body Weight Paclitaxel (i.p. injection)->Tumor Measurement & Body Weight Endpoint Analysis Endpoint Analysis Tumor Measurement & Body Weight->Endpoint Analysis

Caption: Workflow for a comparative in vivo xenograft study.

Detailed Experimental Protocol

1. Cell Culture and Xenograft Implantation:

  • PANC-1 human pancreatic cancer cells are cultured in appropriate media until they reach 80-90% confluency.

  • Cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Female athymic nude mice (6-8 weeks old) are subcutaneously injected with 100 µL of the cell suspension in the right flank.

2. Tumor Growth Monitoring and Randomization:

  • Tumor growth is monitored three times a week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, mice are randomized into three treatment groups (n=8-10 mice/group).

3. Drug Formulation and Administration:

  • Vehicle Control: The vehicle used for J30 (e.g., 0.5% carboxymethylcellulose) is administered orally.

  • J30: Based on previous studies, a dose of 20 mg/kg is administered orally, once daily, for 5 consecutive days a week for 2 weeks.[4]

  • Paclitaxel: A dose of 10 mg/kg is administered via intraperitoneal injection, once every three days for a total of four doses.

4. Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): Tumor volumes are measured throughout the study. TGI is calculated at the end of the treatment period.

  • Body Weight: Animal body weights are monitored as a measure of toxicity.

  • Survival Analysis: A separate cohort of animals can be used for survival studies, where the endpoint is tumor volume reaching a predetermined size (e.g., 1500 mm³) or signs of morbidity.

Comparative Data Analysis

The following tables present hypothetical data based on expected outcomes from the described xenograft study.

Table 1: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMPercent TGI (%)
Vehicle Control1250 ± 150-
J30 (20 mg/kg, p.o.)625 ± 9050
Paclitaxel (10 mg/kg, i.p.)500 ± 7560

Table 2: Body Weight Changes

Treatment GroupMean Body Weight Change from Day 0 (%) ± SEM
Vehicle Control+5.0 ± 1.5
J30 (20 mg/kg, p.o.)-2.0 ± 1.0
Paclitaxel (10 mg/kg, i.p.)-8.0 ± 2.5

Discussion and Field-Proven Insights

The hypothetical data suggests that both J30 and paclitaxel would exhibit significant antitumor activity in a pancreatic cancer xenograft model. Paclitaxel might show slightly higher TGI, which is expected given its established clinical use. However, a key differentiating factor could be the toxicity profile. The oral administration of J30 and potentially lower impact on body weight could represent a significant advantage.

Causality behind Experimental Choices:

  • Xenograft Model: The use of a human cancer cell line in an immunodeficient mouse allows for the direct assessment of a compound's effect on human tumor growth.

  • Matrigel: Co-injection with Matrigel enhances tumor take rate and growth.

  • Dosing and Schedule: The dosing regimens are based on previously published studies to ensure a relevant comparison of efficacy and toxicity.

  • Endpoints: TGI and body weight changes are standard and robust measures of in vivo drug efficacy and tolerability.

Self-Validating System:

The inclusion of a vehicle control group is critical for validating that the observed antitumor effects are due to the compounds themselves and not the vehicle or administration procedure. The positive control, paclitaxel, provides a benchmark for the efficacy of J30.

Conclusion and Future Directions

This guide provides a framework for the preclinical validation of indoline-1-sulfonamide J30 in comparison to the standard-of-care agent, paclitaxel. The distinct mechanisms of these microtubule-targeting agents, coupled with their in vivo efficacy, underscore the continued importance of the microtubule cytoskeleton as a therapeutic target.

Future studies should explore the efficacy of J30 in a broader range of xenograft models, including patient-derived xenografts (PDXs) of pancreatic cancer, which more accurately recapitulate the heterogeneity of human tumors.[7] Combination studies of J30 with other chemotherapeutic agents or targeted therapies could also unveil synergistic interactions and provide new avenues for cancer treatment. The favorable oral bioavailability of J30 makes it a particularly attractive candidate for further development.[3]

References

  • Liou, J.-P., et al. (2007). A Novel Oral Indoline-Sulfonamide Agent, N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-Isonicotinamide (J30), Exhibits Potent Activity against Human Cancer Cells in Vitro and in Vivo through the Disruption of Microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398–405. Available at: [Link]

  • Liou, J.-P., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398–405. Available at: [Link]

  • Metastatic. (2023). Paclitaxel Mechanism of Action. YouTube. Available at: [Link]

  • Gallaher, J., et al. (2007). Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae. FEMS Yeast Research, 7(8), 1265–1274. Available at: [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of paclitaxel? Dr. Oracle. Available at: [Link]

  • Al-Bassam, J., & Chang, F. (2011). Insights into the mechanism of microtubule stabilization by Taxol. Proceedings of the National Academy of Sciences, 108(45), 18277–18282. Available at: [Link]

  • Rubio-Viqueira, B., & Hidalgo, M. (2009). Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models. Cancers, 1(1), 2–13. Available at: [Link]

  • Altogen Labs. (n.d.). PANC-1 Xenograft Model. Altogen Labs. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
indoline-1-sulfonamide
Reactant of Route 2
indoline-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.